molecular formula C11H16N2O6 B1631847 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine

Cat. No.: B1631847
M. Wt: 272.25 g/mol
InChI Key: YHRRPHCORALGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,2'-O-dimethyluridine is a pyrimidine nucleoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRPHCORALGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5,2'-O-Dimethyluridine (m5Um) in RNA Therapeutics

[1]

Executive Summary

5,2'-O-Dimethyluridine (m5Um), also known as 2'-O-methyl-5-methyluridine or 2'-O-methylribothymidine, represents a critical convergence of two stabilizing modifications: base methylation (C5-position) and sugar methylation (2'-hydroxyl).[1][2] This dual-modified nucleoside is naturally conserved in the T-loop of tRNA, where it dictates tertiary structure rigidity.[1] In the context of modern drug development, m5Um has emerged as a high-value residue for mRNA therapeutics and oligonucleotide engineering. Its capacity to enforce the C3'-endo sugar pucker enhances binding affinity, while the 2'-O-methyl group provides a steric blockade against nucleases and innate immune sensors (TLR7/8), significantly widening the therapeutic window for RNA drugs.[1]

Structural & Physicochemical Profile

The utility of m5Um stems from its unique structural rigidity. Unlike unmodified uridine, which oscillates between C2'-endo and C3'-endo conformations, m5Um is locked predominantly in the C3'-endo (North) conformation.[1] This pre-organization reduces the entropic penalty upon hybridization with target RNA.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Common Abbreviations m5Um, 5,2'-O-dmU, 2'-OMe-5-Me-U
Molecular Formula C₁₀H₁₄N₂O₆
Molecular Weight 258.23 g/mol
Sugar Pucker Predominantly C3'-endo (A-form RNA mimic)
Solubility DMSO (~10 mg/mL), DMF (~16 mg/mL), PBS pH 7.2 (~5 mg/mL)
pKa (N3-H) ~9.3 (Slightly higher than Uridine due to electron-donating methyl groups)
Thermostability High (Melting point ~184°C); Resistant to alkaline hydrolysis due to 2'-OMe
UV Max 267 nm (at pH 7.[1][2][3]0)

Synthetic Architecture & Purification[1][4]

High-purity synthesis of m5Um phosphoramidites is a prerequisite for solid-phase oligonucleotide synthesis (SPOS).[1] The synthesis typically proceeds via a regioselective methylation strategy.

Synthetic Pathway Visualization[1]

m5Um_Synthesiscluster_0Key TransformationStart5-Methyluridine(Ribothymidine)Step13',5'-O-TIPDS Protection(Regioselective blocking)Start->Step1 TIPDS-Cl2PyridineStep22'-O-Methylation(MeI / NaH)Step1->Step2 Methyl IodideStep3Desilylation(TBAF)Step2->Step3 DeprotectionStep45'-O-DMT ProtectionStep3->Step4 DMT-ClFinal3'-PhosphoramiditeGenerationStep4->Final CEP-ClDiisopropylamine

Caption: Regioselective synthesis of m5Um phosphoramidite starting from Ribothymidine. The critical step is the specific 2'-O-methylation enabled by the Markiewicz silyl protecting group (TIPDS).[1]

Protocol: Phosphoramidite Synthesis (Abbreviated)

Objective: Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-CE-phosphoramidite.

  • Transient Protection: Dissolve 5-methyluridine (50 mmol) in anhydrous pyridine. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) (1.1 eq) to bridge the 3' and 5' hydroxyls, leaving the 2'-OH exposed.[1]

    • Why: The TIPDS group is bifunctional and sterically bulky, preferentially bridging the primary 5' and secondary 3' positions.

  • Methylation: Treat the intermediate with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF at 0°C.

    • Critical Control: Maintain low temperature to prevent base methylation at N3, though the N3 proton is less acidic than the hydroxyl.

  • Desilylation: Remove the TIPDS group using Tetrabutylammonium fluoride (TBAF) in THF.[1]

  • 5'-DMT Protection: React with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-OH.[1] Purification via silica gel chromatography (neutralized with 1% triethylamine) is essential here to remove bis-DMT byproducts.[1]

  • Phosphitylation: React the 5'-DMT-2'-OMe-nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) and DIPEA in anhydrous DCM.

    • QC Check: ³¹P NMR should show a sharp singlet (or diastereomeric doublet) around 150 ppm.[1]

Biological Mechanisms & Immunomodulation[1][5][6]

The inclusion of m5Um in therapeutic RNA serves a dual biological purpose: Structural Stabilization and Immune Evasion .

Mechanism of Action: TLR7/8 Evasion

Unmodified ssRNA is detected by Toll-like Receptors 7 and 8 (TLR7/8) in the endosome.[][5][6] These receptors recognize guanosine and uridine residues. The 2'-O-methyl group on m5Um sterically clashes with the hydrophobic binding pocket of TLR7, preventing the "closed" conformation required for signal transduction (MyD88 recruitment).[1]

TLR_EvasionRNA_NativeUnmodified Uridine RNAEndosomeEndosomal UptakeRNA_Native->EndosomeRNA_Modm5Um Modified RNARNA_Mod->EndosomeTLR7_ActiveTLR7 Binding(Pocket Recognition)Endosome->TLR7_Active RecognitionTLR7_BlockTLR7 Steric Clash(No Binding)Endosome->TLR7_Block EvasionSignalMyD88 RecruitmentNF-κB ActivationTLR7_Active->SignalSilentImmune Silence(Translation Proceeds)TLR7_Block->SilentInterferonType I Interferon(Translation Arrest)Signal->Interferon

Caption: Mechanism of TLR7 evasion. m5Um modification prevents receptor engagement, avoiding the interferon response that suppresses protein translation.[1]

Structural Impact[1]
  • Nuclease Resistance: The 2'-O-methyl group prevents the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis by RNase A-type nucleases.

  • Translation Fidelity: The 5-methyl group (ribothymidine) enhances base stacking.[1] In the context of mRNA, this improves codon reading accuracy and ribosome translocation efficiency compared to unmodified uridine.

Applications in RNA Therapeutics[5][6]

A. mRNA Vaccines & Replacement Therapies

While N1-methylpseudouridine (m1Ψ) is the current standard for reducing immunogenicity, m5Um is increasingly used in:

  • Cap Analogs: Incorporated as the first transcribed nucleotide (Antireverse Cap Analog) to prevent decapping.[1]

  • 5' and 3' UTRs: Heavily modified UTRs using m5Um increase intracellular half-life by resisting exonucleases without interfering with the coding region's translation dynamics.

B. CRISPR sgRNA Optimization

Single-guide RNAs (sgRNAs) are vulnerable to intracellular degradation.[1]

  • Strategy: Modifying the first 3 nucleotides at both 5' and 3' ends with m5Um.

  • Outcome: Increases sgRNA stability in serum and enhances Cas9 editing efficiency by enforcing the seed region's A-form helix geometry.

C. Aptamers and siRNA
  • siRNA: Used in the sense strand (passenger strand) to prevent off-target loading into the RISC complex.[1] The bulky 2'-OMe group at position 2 of the guide strand can also reduce seed-region toxicity.

Analytical Quality Control

Validating the presence and purity of m5Um in synthetic oligonucleotides is critical.

Protocol: HPLC-MS Identification

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm.[1]

  • Enzymatic Digestion:

    • Incubate 1 µg of modified RNA with Nuclease P1 and Snake Venom Phosphodiesterase (37°C, 2 hours).

    • Dephosphorylate with Alkaline Phosphatase (37°C, 1 hour).[1]

    • Filter (10 kDa MWCO) to remove enzymes.[1]

  • Mobile Phase:

    • Buffer A: 0.1% Formic acid in Water.[1]

    • Buffer B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient:

    • 0-3 min: 0% B (Desalting)[1]

    • 3-15 min: 0% -> 15% B (Nucleoside separation)[1]

    • Flow rate: 0.3 mL/min.[1]

  • Detection (MRM Mode):

    • Monitor the transition for m5Um: 259.1 m/z (Precursor) -> 127.1 m/z (Fragment/Base) .

    • Note: Differentiate from 5-methyluridine (259.1 -> 127.[1]1) by retention time; m5Um elutes later due to the hydrophobic methyl ether.[1]

References

  • Cayman Chemical. (n.d.).[1][7] 5-Methyluridine Product Information and Solubility. Retrieved from

  • MedChemExpress. (n.d.).[1] 5-Methyl-2'-O-methyl-uridine Product Data. Retrieved from

  • Bérouti, et al. (2024).[1] For 'U' the bell tolls: pseudouridine evades TLR detection. Cell/NIH PMC.[1] Retrieved from

  • Protocol.io. (2022).[1][7] Nucleoside analysis with high performance liquid chromatography (HPLC). Retrieved from

  • NIH/PubMed. (2024).[1] Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Retrieved from

  • Bio-Synthesis. (n.d.). 2'-O-Methyl Modified Oligonucleotides. Retrieved from

  • J-Stage. (1975).[1] Synthesis of 2'-O-Methyluridine and Relating Compounds. Retrieved from

An In-Depth Technical Guide to 5,2'-O-Dimethyluridine: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. Among the over 170 known modifications, 5,2'-O-Dimethyluridine (m⁵Uₘ) is a doubly modified nucleoside characterized by a methyl group at the 5th position of the uracil base and another at the 2'-hydroxyl group of the ribose sugar. This guide provides a comprehensive technical overview of the structure, biosynthesis, and multifaceted functions of m⁵Uₘ. We will delve into its crucial role in stabilizing RNA structure, modulating translation, and its emerging implications in human diseases, including cancer and neurological disorders. Furthermore, this document offers detailed experimental protocols for the detection, quantification, and chemical synthesis of m⁵Uₘ, providing researchers with the necessary tools to investigate this important modification.

The Molecular Architecture of 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine is a derivative of the canonical RNA nucleoside, uridine.[1] Its unique structure arises from two distinct methylation events:

  • 5-methylation of the Uracil Base: A methyl group is attached to the carbon-5 atom of the pyrimidine ring, converting uridine to 5-methyluridine (m⁵U), also known as ribothymidine.[2] This modification is analogous to the thymine base found in DNA.

  • 2'-O-methylation of the Ribose Sugar: A methyl group is added to the 2'-hydroxyl group of the ribose moiety. This modification is a common feature in various RNA species and is denoted by a subscript 'm'.

The combination of these two modifications results in the formation of 5,2'-O-Dimethyluridine (m⁵Uₘ).

Below is a table summarizing the key chemical properties of 5,2'-O-Dimethyluridine.

PropertyValueReference
Chemical Formula C₁₁H₁₆N₂O₆[3]
Molecular Weight 272.25 g/mol [3]
CAS Number 55486-09-4[3]
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione[1]
Synonyms m⁵Uₘ, 2'-O-Methyl-5-methyluridine, 2'-O-Methylribothymidine[4]

Biosynthesis of 5,2'-O-Dimethyluridine: A Two-Step Enzymatic Process

The formation of 5,2'-O-Dimethyluridine is a post-transcriptional modification that occurs on the RNA molecule. While a single enzyme responsible for both modifications has not been identified, it is widely accepted that the process occurs sequentially through the action of two distinct classes of enzymes.

Step 1: 5-methylation of Uridine

The initial step involves the methylation of the uracil base at the C5 position. This reaction is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases. In prokaryotes like Escherichia coli, this enzyme is TrmA. In eukaryotes, the homologous enzymes are Trm2 in yeast (Saccharomyces cerevisiae) and TRMT2A in mammals.[5] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.

Step 2: 2'-O-methylation of 5-methyluridine

Following the 5-methylation, the 2'-hydroxyl group of the ribose is methylated. This reaction is primarily guided by small nucleolar RNAs (snoRNAs) of the C/D box family. These snoRNAs form a ribonucleoprotein complex with a set of core proteins, including the methyltransferase fibrillarin.[6][7] The snoRNA acts as a guide, base-pairing with the target RNA to direct fibrillarin to the specific 5-methyluridine residue for 2'-O-methylation.

The following diagram illustrates the proposed sequential biosynthetic pathway of 5,2'-O-Dimethyluridine.

Biosynthesis of 5,2'-O-Dimethyluridine cluster_step1 Step 1 cluster_step2 Step 2 Uridine Uridine in RNA m5U 5-Methyluridine (m⁵U) Uridine->m5U 5-methylation m5Um 5,2'-O-Dimethyluridine (m⁵Uₘ) m5U->m5Um 2'-O-methylation SAM1 SAM TrmA_Trm2_TRMT2A TrmA (Prokaryotes) Trm2 (Yeast) TRMT2A (Mammals) SAM1->TrmA_Trm2_TRMT2A SAH1 SAH SAM2 SAM Fibrillarin_snoRNA Fibrillarin-snoRNA complex SAM2->Fibrillarin_snoRNA SAH2 SAH TrmA_Trm2_TRMT2A->SAH1 Fibrillarin_snoRNA->SAH2 Role of Modified tRNA in Translation cluster_translation Translation Machinery mRNA mRNA Ribosome Ribosome mRNA->Ribosome binds to Peptide Growing Polypeptide Chain Ribosome->Peptide catalyzes peptide bond formation tRNA Aminoacyl-tRNA (with m⁵Uₘ) tRNA->Ribosome delivers amino acid LC-MS/MS Workflow for 5,2'-O-Dimethyluridine Analysis Start Cell/Tissue Sample RNA_Isolation Total RNA Isolation Start->RNA_Isolation tRNA_Purification tRNA Purification (HPLC) RNA_Isolation->tRNA_Purification Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Digestion LC_Separation Reversed-Phase HPLC Separation Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the quantification of 5,2'-O-Dimethyluridine.

Chemical Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite

To study the functional effects of 5,2'-O-Dimethyluridine at specific positions within an RNA molecule, it is necessary to incorporate it during solid-phase oligonucleotide synthesis. This requires the chemical synthesis of the corresponding phosphoramidite building block.

Experimental Protocol: Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite

  • Starting Material: Begin with commercially available 5-methyluridine.

  • Protection of Hydroxyl Groups: Protect the 3'- and 5'-hydroxyl groups of the ribose. A common strategy is to use a bulky protecting group like dimethoxytrityl (DMT) for the 5'-hydroxyl and a transient protecting group for the 3'-hydroxyl.

  • 2'-O-methylation: Selectively methylate the 2'-hydroxyl group using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Deprotection of the 3'-Hydroxyl: Remove the protecting group from the 3'-hydroxyl to make it available for phosphitylation.

  • Phosphitylation: React the free 3'-hydroxyl with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base to yield the final 5,2'-O-Dimethyluridine phosphoramidite.

  • Purification: Purify the final product using column chromatography.

The synthesized phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate 5,2'-O-Dimethyluridine at any desired position in an oligonucleotide sequence.

5,2'-O-Dimethyluridine is a fascinating and functionally important modified nucleoside that sits at the intersection of RNA stability and translational regulation. The synergistic effects of its dual methylation provide a unique structural element within RNA molecules, with profound implications for cellular processes and human health. As analytical techniques become more sensitive and our understanding of the epitranscriptome deepens, the precise roles of m⁵Uₘ in various biological contexts will become clearer. Future research should focus on identifying the specific snoRNAs that guide the 2'-O-methylation of m⁵U, elucidating the direct functional consequences of the combined modification in different RNA species, and exploring the potential of m⁵Uₘ and its biosynthetic enzymes as biomarkers and therapeutic targets for a range of diseases.

References

  • Fibrillarin (FBL) is a 34 kDa nucleolar 2′-O-RNA methyltransferase and is located in the dense fibrillar component of the nucleolus to whom it owes its name. It associates with the U3 snoRNA, a C/D box family member and together they have been involved in the processing of precursor rRNAs. (Source: MDPI)
  • This modification is able to stabilize the structure of RNA while preventing it from undergoing hydrolysis as the hydroxyl group is replaced. (Source: Wikipedia)
  • Here, we uncover contributions of m5U54 to both tRNA maturation and protein synthesis. Our mass spectrometry analyses demonstrate that cells lacking the enzyme that installs m5U in the T-loop (TrmA in Escherichia coli, Trm2 in Saccharomyces cerevisiae) exhibit altered tRNA modification patterns. Furthermore, m5U54-deficient tRNAs are desensitized to small molecules that prevent translocation in vitro. This finding is consistent with our observations that relative to wild-type cells, trm2Δ cell growth and transcriptome-wide gene expression are less perturbed by translocation inhibitors. Together our data suggest a model in which m5U54 acts as an important modulator of tRNA maturation and translocation of the ribosome during protein synthesis. (Source: PubMed)
  • Nm (2′-O-methylation) is one of the most common modifications in the RNA world. It has the potential to influence the RNA molecules in multiple ways, such as structure, stability, and interactions, and to play a role in various cellular processes from epigenetic gene regulation, through translation to self versus non-self recognition. (Source: PMC)
  • 2′-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood. There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes. (Source: NIH)
  • Using LC-MS/MS techniques we not only discovered multiple methylated mRNA modifications, but were also able to identify the enzymes that incorporated them. In this work, it was revealed that 5-methyluridine is incorporated into yeast mRNAs by the tRNA (uracil-5-)-methyltransferase 2 enzyme (Trm2). (Source: Deep Blue Repositories)
  • Nm in both coding and noncoding RNAs has been demonstrated to impact cellular processes, including translation and splicing. In addition, Nm modifications at the 5′ cap and possibly at internal sites in mRNA serve to prevent the binding of nucleic acid sensors, thus preventing the activation of the innate immune response by self-mRNAs. Finally, Nm has been implicated in a variety of diseases including cancer, cardiovascular diseases, and neurologic syndromes. (Source: PMC)
  • The chemical modifications 2′-F and 2′-OMe are preorganized into an RNA-like C3′-endo conformation, resulting in enhanced binding to RNA, favorable binding to Ago2, and increased resistance toward nuclease degradation relative to siRNAs with the parent ribonucleotide. (Source: PMC)
  • This study systematically examined six uridine modifications—pseudouridine (PSU), 5-methyluridine (5MU), 3-methyluridine (UR3), O2′-methyluridine (OMU), 4-thiouridine (4SU), and 5,6-dihydrouridine (H2U)
  • Chemical modifications of uridine, including me1Ψ, and 5moU outperformed others in terms of augmenting mRNA expression level, as well as substantially reducing both antiviral and proinflamm
  • To facilitate systems-level studies of RNA modifications, we developed a liquid chromatography-coupled mass spectrometry (LC-MS) technique for the quantitative analysis of modified ribonucleosides in tRNA or other RNA species. (Source: NIH)
  • Ψ enhances tRNA and rRNA function by stabilizing the RNA structure. ... It is directly excreted in the urine, making Ψ a promising biomarker in cancer diagnosis and therapy. (Source: PMC)
  • This innovation highlights the role of the glutamine transporter SLC38A2 in regulating dendritic cell (DC) function, which is crucial for initiating and sustaining antitumor immune responses. By manipulating glutamine availability and targeting SLC38A2, this method seeks to overcome immune suppression in the TME, thereby enhancing the efficacy of existing immunotherapies such as immune checkpoint blockade (ICB). (Source: PMC)
  • 2′-O-(N-(Aminoethyl)carbamoyl)methyl-modified 5-methyluridine (AECM-MeU) and 5-methylcytidine (AECM-MeC) phosphoramidites are reported for the first time and prepared in multigram quantities. (Source: NIH)
  • The therapeutic potential of 2'-O-Methyluridine in cancer stems from its ability to interfere with cellular processes that are critical for cancer cell growth and proliferation. As an analog of uridine, a fundamental building block for RNA, it can disrupt nucleic acid metabolism. (Source: Unlocking Cancer Therapies)
  • For 2'-TBDMS, 2'-OMe and 2'-F Phosphoramidites, we can provide hundreds of kilos according to your demand. (Source: Phosphoramidites)
  • Chemical Formula: C11H16N2O6, Molecular Weight: 272.25 g/mol , CAS No: [55486-09-4]. (Source: Biosynth)
  • Full name: 5,2'-O-dimethyluridine, IUPAC name: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione. (Source: Modomics)
  • The protocol includes tRNA purification by HPLC, enzymatic hydrolysis, reversed-phase HPLC resolution of the ribonucleosides, and identification and quantification of individual ribonucleosides by LC-MS via dynamic multiple reaction monitoring (DMRM). In this approach, the relative proportions of modified ribonucleosides are quantified in several micrograms of tRNA in a 15-min LC-MS run. (Source: DSpace@MIT)
  • These collective findings advance the notion that targeting methionine metabolism as a modulatory tactic for m6A levels might present a novel therapeutic avenue in cancer tre
  • The chemical compound 5-methyluridine (symbol m5U), also called ribothymidine (rT), is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2' position. 5-Methyluridine contains a thymine base joined to a ribose pentose sugar. It is a white solid. m5U is one of the most common modifications made to cellular RNA. It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule. (Source: Wikipedia)
  • In DNA synthesis, each nucleotide is introduced as a nucleoside phosphoramidite with a 5′-hydroxyl group protected by a dimethoxytrityl (DMT) group and a 3′-phosphoramidite group.
  • While NDs, such as Alzheimer's disease (AD), Parkinson's (PD), and amyotrophic lateral sclerosis (ALS), are associated with faster rates of spontaneous cell loss than aging, cancer is distinguished by enhanced resistance cell death.
  • To facilitate systems-level studies of RNA modifications, we developed a liquid chromatography-mass spectrometry (LC-MS) technique for the quantitative analysis of modified ribonucleosides in tRNA. The protocol includes tRNA purification by HPLC, enzymatic hydrolysis, reversed-phase HPLC resolution of the ribonucleosides, and identification and quantification of individual ribonucleosides by LC-MS via dynamic multiple reaction monitoring (DMRM).
  • The synthesis of two different subclasses of these 5′-morpholino phosphoramidites – tert-butyl protected 5′-tBu-morpholino phosphoramidites, and 2-cyanoethyl protected 5′-CE-morpholino phosphoramidites have been demonstr
  • LC-MS was performed using a modified protocol according to a reported method (46). Samples were separated and analyzed on a 6550 Q-TOF mass spectrometer coupled to a 1290 Infinity LC system... All separations were performed by reversed-phase HPLC using an aqueous mobile phase (A), 25 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with 10 mM diisopropylamine (DIPA) at pH 9.0, and an organic mobile phase (B), methanol, across a 50 × 2.1 mm Xbridge C18 column with a particle size of 1.7 μm. (Source: NIH)
  • The nucleoside analog 5-fluoro-2′-deoxycytidine (FdCyd)
  • 2'-O-Methyl-5-methyluridine is a modified nucleoside that has been found in tRNA isolated from rabbit liver. (Source: Cayman Chemical)
  • This presentation will illustrate how chromatographic parameters and Orbitrap Tribrid MS fragmentation modes can be integrated to obtain reproducible and structurally informative readouts of native RNA modifications.
  • In this unit, an efficient method for the synthesis of 2'-tellerium modified phosphoramidite and its incorporation into oligonucleotide are presented. (Source: PMC)
  • Little is known about the extent to which FND can cause new symptoms in people with brain or meningeal tumours and the consequences of those FND symptoms for tumour management. (Source: medRxiv)
  • Background RNA 5-methyluridine (m5U) modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase, which is related to the development of human diseases.

Sources

Technical Monograph: 5,2'-O-Dimethyluridine (m5Um)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Role and Technical Application of 5,2'-O-Dimethyluridine (m5Um) Type: Technical Monograph Audience: Senior Researchers, RNA Therapeutics Developers, and Structural Biologists[1]

Mechanisms of Hyperstability and Immune Evasion in RNA Therapeutics

Executive Summary

5,2'-O-Dimethyluridine (m5Um) is a hyper-modified nucleoside found primarily in the Tngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


C loop (position 54) of tRNA in hyperthermophilic organisms and specific mitochondrial tRNAs. It represents a "molecular anchor," combining base methylation (C5-methyl) and ribose methylation (2'-O-methyl).[1]

For drug development professionals, m5Um is of high interest not merely as a biological curiosity, but as a potent tool for mRNA therapeutic engineering . Its dual-methylation motif confers exceptional nuclease resistance, thermal stability, and, crucially, the ability to silence Toll-like Receptor 7 (TLR7) signaling, thereby reducing the immunogenicity of synthetic RNA cargoes.

Structural Biochemistry: The "Rigidifying" Mechanism

The biological potency of m5Um stems from its unique ability to restrict RNA backbone flexibility. Unlike unmodified uridine, m5Um imposes severe steric constraints that lock the ribose into a specific conformation.

The C3'-endo Pucker Effect

The introduction of the methyl group at the 2'-hydroxyl position creates a steric clash with the nucleobase and the phosphate backbone. This forces the ribose sugar into the C3'-endo (North) conformation, which is characteristic of A-form RNA helices.

  • Thermodynamic Consequence: This pre-organization reduces the entropic penalty of duplex formation.

  • Base Stacking: The C5-methyl group (the "thymine" methyl) enhances hydrophobic base stacking interactions with neighboring bases (typically G53 and

    
    55 in tRNA).
    
Comparative Physicochemical Profile[1]
FeatureUridine (U)5-Methyluridine (m5U)5,2'-O-Dimethyluridine (m5Um)
Ribose Conformation Flexible (C2'-endo / C3'-endo)FlexibleLocked C3'-endo (Rigid)
Base Stacking WeakModerateStrong (Hydrophobic enhancement)
TLR7 Activation High (Immunostimulatory)ModerateSilenced (Immuno-evasive)
Nuclease Resistance LowLowHigh (Steric block at 2'-OH)
Natural Occurrence UniversalUniversal (tRNA T-loop)Hyperthermophiles (T. thermophilus), Mitochondria

Biosynthetic Pathway & Enzymology[1]

In nature, m5Um is not synthesized in a single step. It is the product of a sequential enzymatic "maturation" pathway. This is critical for researchers attempting to reconstitute modifications in vitro.

The Sequential Methylation Logic

In hyperthermophiles like Thermus thermophilus, the synthesis of m5Um at position 54 is a two-step process dependent on the prior methylation of the base.

  • Base Methylation: The enzyme TrmFO (a folate/FAD-dependent methyltransferase) or TrmA (SAM-dependent) first converts Uridine to 5-methyluridine (m5U).[1][2]

  • Ribose Methylation: A specific 2'-O-methyltransferase (often from the TrmH/TrmL family in thermophiles) recognizes the m5U substrate and adds the second methyl group to the ribose.

Note: This pathway is often networked with the methylation of A58 (m1A), where the m1A58 modification stabilizes the loop structure required for efficient m5U formation.

Pathway Visualization[1]

Biosynthesis cluster_0 tRNA T-Loop Maturation U Uridine (U54) TrmFO TrmFO / TrmA (C5-Methyltransferase) U->TrmFO m5U 5-Methyluridine (m5U54) TrmL 2'-O-Methyltransferase (e.g., TrmH/TrmL family) m5U->TrmL m5Um 5,2'-O-Dimethyluridine (m5Um54) TrmFO->m5U + CH3 (Base) TrmL->m5Um + CH3 (Ribose)

Figure 1: Sequential enzymatic biosynthesis of m5Um in hyperthermophilic tRNA.

Biological Functions & Therapeutic Utility[1]

Thermal Hyperstability

Organisms living above 70°C utilize m5Um to prevent the thermal denaturation of tRNA. The 2'-O-methyl group acts as a "thermal clamp."[1] In synthetic biology, incorporating m5Um into aptamers or mRNA tails can significantly extend shelf-life and in vivo half-life by resisting hydrolytic cleavage.[1]

Immune Silencing (TLR7 Antagonism)

One of the most significant applications of m5Um is in the suppression of innate immune responses.

  • Mechanism: TLR7 detects single-stranded RNA rich in Guanosine and Uridine.[1][3] Unmodified Uridine is a potent agonist.

  • The "Synergistic" Effect: Research indicates that while m5U alone provides some reduction in TLR7 activation, the m5Um double modification acts as a synergistic antagonist, effectively "cloaking" the RNA from detection. This is critical for mRNA vaccines to prevent premature translational arrest caused by interferon signaling.

Analytical Methodology: LC-MS/MS Detection

Reliable detection of m5Um requires differentiating it from its isomers (like different dimethyl-U variants).[1] The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Nucleoside Analysis[1]
  • Digestion: Incubate 1 µg of RNA with Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours. This liberates individual nucleosides.

  • Separation: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry (MRM Mode): Monitor the specific transition.

The "Neutral Loss" Signature

The definitive identification of m5Um relies on the mass of the sugar lost during fragmentation.

  • Precursor Ion (M+H)+: m/z 273.1[1]

  • Product Ion (Base): m/z 127.1 (Thymine base)[1]

  • Neutral Loss: 146 Da (This corresponds to the 2'-O-methylribose).[1]

    • Contrast: Unmodified ribose has a neutral loss of 132 Da.

Analytical Workflow Diagram

LCMS_Workflow Sample RNA Sample (tRNA/mRNA) Digest Enzymatic Hydrolysis (Nuclease P1 + Alk. Phos.) Sample->Digest LC RP-HPLC Separation (C18 Column) Digest->LC MS1 Q1: Precursor Scan (m/z 273.1) LC->MS1 Frag Collision Cell (Fragmentation) MS1->Frag MS2 Q3: Product Scan (m/z 127.1) Frag->MS2 Data Data Analysis Confirm Neutral Loss: 146 Da MS2->Data Quantify

Figure 2: LC-MS/MS workflow for definitive identification of m5Um via neutral loss analysis.

Chemical Synthesis: Phosphoramidite Chemistry

For therapeutic applications, m5Um is introduced into oligonucleotides via solid-phase synthesis.[1]

Building Block: 5'-DMT-2'-O-methyl-5-methyluridine Phosphoramidite[1]
  • Protection Strategy:

    • 5'-OH: Dimethoxytrityl (DMT) - Acid labile.[1]

    • 2'-OH: Methyl group (Permanent modification, no protection needed).[1]

    • 3'-OH: Cyanoethyl diisopropyl phosphoramidite (Active coupling species).[1]

    • Base: 5-methyluracil (Thymine) usually requires no exocyclic amine protection, reducing side reactions.[1]

Synthesis Cycle Considerations
  • Coupling Time: Due to the steric bulk of the 2'-O-methyl group, coupling times should be extended (e.g., 6–10 minutes) compared to standard DNA phosphoramidites.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) is preferred over standard tetrazole to enhance coupling efficiency.[1]

References

  • Ge, J., et al. (2018). Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7.[1][3] Nucleic Acids Research.

  • Yamagami, R., et al. (2012). The tRNA recognition mechanism of folate/FAD-dependent tRNA methyltransferase (TrmFO).[4] Frontiers in Genetics.

  • Kellner, S., et al. (2010). Profiling of RNA modifications by isotope dilution mass spectrometry. Chemical Communications.

  • Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in Genetics.

  • Modomics Database. 5,2'-O-dimethyluridine (m5Um) Entry.[1]

Sources

An In-depth Technical Guide to the Discovery, Analysis, and Significance of 5,2'-O-Dimethyluridine in tRNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The world of RNA modifications is a complex and elegant layer of biological regulation. Among the more than 170 known modifications, 5,2'-O-Dimethyluridine (m⁵Uₘ), a dually methylated uridine, plays a subtle yet crucial role in transfer RNA (tRNA) structure and function. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and biological importance of m⁵Uₘ. We will delve into the experimental methodologies that have been instrumental in identifying and quantifying this modified nucleoside, explore its putative biosynthetic pathway, and discuss its impact on tRNA stability and the fidelity of protein synthesis. This document is intended to be a valuable resource for researchers in RNA biology, drug discovery, and translational medicine, offering both foundational knowledge and practical insights into the study of this unique tRNA modification.

Introduction: The Landscape of tRNA Modifications

Transfer RNA is one of the most heavily modified classes of RNA, with modifications found in all three domains of life.[1][2] These chemical alterations, occurring post-transcriptionally, are not mere decorations but are critical for the proper folding, stability, and function of tRNA.[3][4] They are particularly concentrated in two key regions: the anticodon loop, where they directly influence codon recognition and decoding accuracy, and the tRNA core, where they are essential for maintaining the canonical L-shaped tertiary structure.[4]

The chemical diversity of these modifications is vast, ranging from simple methylations to complex additions of amino acids or sugars.[2] 5-methyluridine (m⁵U), also known as ribothymidine, is one of the most common and highly conserved modifications, typically found at position 54 in the T-loop of bacterial and eukaryotic tRNAs, where it contributes to the molecule's stability.[5][6][7] Another frequent modification is 2'-O-methylation of the ribose sugar, which also enhances the structural integrity of RNA.[3][4] The focus of this guide, 5,2'-O-Dimethyluridine (m⁵Uₘ), is a fascinating example of a dually modified nucleoside, combining both of these methylation events on a single uridine residue.

The Discovery and Characterization of 5,2'-O-Dimethyluridine

The identification of 5,2'-O-Dimethyluridine is cataloged in the MODOMICS database, a comprehensive resource for RNA modifications.[8] While a singular, seminal "discovery" paper for m⁵Uₘ is not readily identifiable in the historical literature, its characterization is a product of the systematic efforts to elucidate the full complement of modified nucleosides in tRNA that began in the mid-20th century.[1] The discovery of novel modified nucleosides, such as the 2'-O-methyluridine derivative 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Uₘ) in Escherichia coli tRNA, provides a blueprint for the methodologies that would have been employed to identify m⁵Uₘ.[9]

The general workflow for the discovery and characterization of a novel modified nucleoside is a multi-step process that relies on a combination of chromatography and spectroscopy.

Experimental Workflow for Modified Nucleoside Identification

Discovery_Workflow cluster_isolation tRNA Isolation & Purification cluster_digestion Enzymatic Digestion cluster_analysis Analysis & Characterization cell_lysis Cell Lysis phenol_chloroform Phenol-Chloroform Extraction cell_lysis->phenol_chloroform hplc_purification HPLC Purification of total tRNA phenol_chloroform->hplc_purification nuclease_p1 Nuclease P1 Digestion (to 5'-mononucleotides) hplc_purification->nuclease_p1 Purified tRNA bap Bacterial Alkaline Phosphatase (to nucleosides) nuclease_p1->bap hplc_separation HPLC Separation of Nucleosides bap->hplc_separation Nucleoside Mixture ms_analysis Mass Spectrometry (MS/MS) hplc_separation->ms_analysis nmr_spectroscopy NMR Spectroscopy hplc_separation->nmr_spectroscopy

Caption: Workflow for the discovery of modified nucleosides.

Step-by-Step Methodologies

1. Isolation and Purification of tRNA:

  • Cell Lysis: Begin with a large-scale culture of the organism of interest. Harvest the cells and lyse them using appropriate physical or chemical methods to release the total RNA.

  • Phenol-Chloroform Extraction: Perform a series of phenol-chloroform extractions to remove proteins and DNA, followed by ethanol precipitation to concentrate the total RNA.

  • tRNA Purification: Isolate the tRNA from the total RNA pool. This can be achieved through size-exclusion chromatography or anion-exchange high-performance liquid chromatography (HPLC).

2. Enzymatic Digestion to Nucleosides:

  • Nuclease P1 Digestion: The purified tRNA is first digested with Nuclease P1, an enzyme that cleaves the phosphodiester bonds to yield 5'-mononucleotides.

  • Dephosphorylation: The resulting nucleotide mixture is then treated with bacterial alkaline phosphatase to remove the phosphate groups, yielding a mixture of free nucleosides.

3. Chromatographic Separation and Spectroscopic Characterization:

  • High-Performance Liquid Chromatography (HPLC): The nucleoside mixture is separated by reverse-phase HPLC. Each nucleoside will have a characteristic retention time under specific column and buffer conditions.

  • Mass Spectrometry (MS): The fractions from the HPLC are collected and analyzed by mass spectrometry. The precise mass of the nucleoside is determined, and tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing information about its chemical composition. For 5,2'-O-Dimethyluridine, the mass would be consistent with the addition of two methyl groups to a uridine base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, the purified nucleoside is analyzed by NMR. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive placement of the methyl groups on the 5-position of the uracil base and the 2'-position of the ribose sugar.[9]

Biosynthesis of 5,2'-O-Dimethyluridine: A Putative Pathway

The biosynthesis of m⁵Uₘ is not yet fully elucidated in a single pathway. However, based on the known tRNA methyltransferases, a two-step enzymatic process is the most likely route.

Putative Biosynthetic Pathway of m⁵Uₘ

Biosynthesis_Pathway cluster_step2 Step 2: 2'-O-Methylation uridine Uridine in pre-tRNA m5u 5-Methyluridine (m⁵U) uridine->m5u TrmA/Trm2 trma_trm2 TrmA (Bacteria) Trm2 (Eukaryotes) m5um 5,2'-O-Dimethyluridine (m⁵Uₘ) m5u->m5um TrmJ/TrmL trmj_trml TrmJ/TrmL (Bacteria) (or eukaryotic equivalent) trma_trm2->m5u sam_sah1 SAM -> SAH trmj_trml->m5um sam_sah2 SAM -> SAH

Caption: A putative two-step biosynthetic pathway for m⁵Uₘ.

Step 1: 5-Methylation of Uridine The first step is likely the methylation of the C5 position of the uracil base. This reaction is catalyzed by the highly conserved tRNA (uracil-5-)-methyltransferase, known as TrmA in bacteria and Trm2 in eukaryotes.[5][10] These enzymes use S-adenosyl-L-methionine (SAM) as the methyl donor.

Step 2: 2'-O-Methylation of 5-Methyluridine Following the 5-methylation, a second methyltransferase acts on the 2'-hydroxyl group of the ribose. In bacteria, enzymes such as TrmJ and TrmL are known to catalyze 2'-O-methylation of various nucleosides in tRNA.[11][12] TrmJ, for instance, is responsible for the formation of 2'-O-methyluridine (Uₘ) at position 32.[12] It is plausible that one of these enzymes, or a related methyltransferase, recognizes m⁵U as a substrate and adds the second methyl group, again using SAM as the donor.

Biological Function and Significance

The biological role of m⁵Uₘ can be inferred from the functions of its constituent modifications.

Quantitative Data on Related Modified Nucleosides

ModificationTypical Location in tRNAKnown Function(s)Key Enzyme(s)
5-Methyluridine (m⁵U) Position 54 (T-loop)tRNA stabilization, modulating ribosome translocationTrmA, Trm2
2'-O-Methyluridine (Uₘ) Various (e.g., position 32)tRNA stability, thermal adaptation, protection from nucleasesTrmJ, TrmL
5,2'-O-Dimethyluridine (m⁵Uₘ) VariesLikely combines the functions of m⁵U and Uₘ for enhanced tRNA stabilityPutatively TrmA/Trm2 and TrmJ/TrmL

Structural Stabilization: Both 5-methylation and 2'-O-methylation are known to contribute to the structural stability of tRNA.[3][6] The methyl group at the C5 position of uracil enhances base stacking interactions within the T-loop, which is crucial for the interaction between the D- and T-loops that maintains the L-shaped tertiary structure of tRNA.[3] The 2'-O-methyl group on the ribose locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form RNA helices, thereby rigidifying the phosphodiester backbone and increasing the thermal stability of the tRNA molecule.[4] The presence of both modifications in m⁵Uₘ likely provides an additive or synergistic effect on the local and global stability of the tRNA.

Modulation of Protein Synthesis: Recent studies have shown that the absence of m⁵U at position 54 can alter the modification patterns of other nucleosides in tRNA and desensitize the ribosome to certain translocation inhibitors.[5] This suggests that m⁵U plays a role in modulating the overall process of protein synthesis.[5][6] While the direct impact of m⁵Uₘ on translation has not been specifically studied, its contribution to tRNA stability implies a role in ensuring the efficiency and fidelity of the translational machinery.

Conclusion and Future Directions

5,2'-O-Dimethyluridine stands as a testament to the chemical complexity and regulatory potential of RNA modifications. While its discovery was part of the broader exploration of the "fifth nucleotide" and its many variants, the specific details of its biosynthesis and function are still areas of active investigation. The methodologies outlined in this guide provide a robust framework for the continued study of m⁵Uₘ and other novel RNA modifications.

Future research in this area will likely focus on:

  • Definitive Elucidation of the Biosynthetic Pathway: Identifying the specific 2'-O-methyltransferase that acts on m⁵U will be a key step in understanding the regulation of m⁵Uₘ formation.

  • Functional Genomics Studies: The use of CRISPR-Cas9 or other gene-editing technologies to create cell lines deficient in the enzymes responsible for m⁵Uₘ synthesis will allow for a direct assessment of its impact on tRNA stability, aminoacylation, and translational efficiency and fidelity.

  • Role in Human Disease: As the links between dysregulation of RNA modifications and human diseases become more apparent, investigating the potential involvement of m⁵Uₘ in pathologies such as cancer, neurological disorders, and metabolic diseases will be a critical area of research.

The study of 5,2'-O-Dimethyluridine and other "hypermodifications" of RNA is a rapidly evolving field. The insights gained from this research will not only deepen our fundamental understanding of gene expression but also have the potential to open up new avenues for therapeutic intervention.

References

  • Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]

  • Vangaveti, S., et al. (2022). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. International Journal of Molecular Sciences, 23(21), 13415. [Link]

  • Sochacka, E., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. RNA, 20(5), 759-772. [Link]

  • Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]

  • Grosjean, H., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences, 23(22), 14335. [Link]

  • Sochacka, E., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). ResearchGate. [Link]

  • Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(17), 9344-9357. [Link]

  • Su, D., et al. (2025). 5-Methyluridine is Ubiquitous in Pseudomonas aeruginosa tRNA and Modulates Antimicrobial Resistance and Virulence. mBio. [Link]

  • Takeda, N., et al. (1999). Modified nucleosides in the first positions of the anticodons of tRNA(Leu)4 and tRNA(Leu)5 from Escherichia coli. FEBS Letters, 443(3), 329-332. [Link]

  • Hori, H., et al. (2005). Structures of a putative RNA 5-methyluridine methyltransferase, Thermus thermophilus TTHA1280, and its complex with S-adenosyl-L-homocysteine. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1365-1375. [Link]

  • UniProt Consortium. (n.d.). tRNA (cytidine/uridine-2'-O-)-methyltransferase TrmJ - Escherichia coli (strain K12). UniProt. [Link]

  • Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules, 7(1), 35. [Link]

  • Suzuki, T. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in Microbiology, 5, 145. [Link]

  • Torres, A. G., et al. (2012). Transfer RNA modifications: Nature's combinatorial chemistry playground. RNA Biology, 9(12), 1520-1530. [Link]

  • Wikipedia contributors. (2023, December 2). 5-Methyluridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Hagervall, T. G., et al. (1987). Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities. The Journal of Biological Chemistry, 262(18), 8630-8635. [Link]

  • Kim, J., et al. (2020). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 27(1), 48-55. [Link]

  • Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]

  • De Fazio, S., et al. (2022). tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila. PLoS Genetics, 18(9), e1010393. [Link]

  • Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. 2021 update. Nucleic Acids Research, 50(D1), D231-D235. [Link]

  • Smrt, J., & Sorm, F. (1972). The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 272(4), 672-676. [Link]

Sources

5,2'-O-Dimethyluridine synthesis pathway

Technical Guide: Chemical Synthesis of 5,2'-O-Dimethyluridine ( )[1]

Part 1: Executive Summary & Retrosynthetic Logic

5,2'-O-Dimethyluridine (

121
Retrosynthetic Analysis

Direct methylation of uridine at both positions simultaneously is uncontrolled and yields complex mixtures.[1] The most robust synthetic strategy employs a linear protection-activation approach starting from 5-methyluridine (Ribothymidine) .[1]

  • Starting Material: 5-Methyluridine (commercially available or synthesized via methylation of uridine).[1]

  • Strategic Challenge: The N3 position of the uracil ring is acidic (pKa ~9.[1]2) and prone to methylation under the same conditions used for the 2'-OH.[1]

  • Solution: Transient protection of the N3 position (e.g., Benzoylation) combined with the "Markiewicz" bifunctional protecting group for the 3' and 5' hydroxyls ensures regiospecific 2'-O-methylation.[1]

Part 2: Detailed Synthesis Protocol

This protocol follows the Inoue-Ohtsuka-Ikehara method , adapted for 5-methyluridine.[1] It is favored for its high regioselectivity and scalability.[1]

Phase 1: Regioselective Protection

Objective: Block the 3' and 5' hydroxyls simultaneously to isolate the 2'-OH, and protect the N3 imide to prevent side reactions.[1]

Step 1.1: 3',5'-O-Silylation

  • Reagents: 5-Methyluridine, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl

    
    ), Pyridine.[1]
    
  • Mechanism: The bifunctional silyl reagent (Markiewicz reagent) reacts first with the primary 5'-OH and then cyclizes to the 3'-OH, forming an 8-membered ring.[1] This is thermodynamically favored and leaves the 2'-OH free.[1]

  • Protocol:

    • Dry 5-methyluridine (10 mmol) by co-evaporation with anhydrous pyridine.

    • Resuspend in anhydrous pyridine (50 mL).

    • Add TIPDS-Cl

      
       (1.1 eq) dropwise at 0°C.[1]
      
    • Stir at Room Temperature (RT) for 4–6 hours.

    • QC Check: TLC (CHCl

      
      /MeOH 9:1) should show a major product with higher R
      
      
      than starting material.

Step 1.2: N3-Benzoylation

  • Reagents: Benzoyl Chloride (BzCl), Triethylamine (TEA), DMAc (Dimethylacetamide) or Pyridine.[1]

  • Rationale: Direct methylation of the Step 1.1 product often yields N3-methylated byproducts. Benzoylation at N3 is reversible and sterically bulky, preventing N-methylation.[1]

  • Protocol:

    • Dissolve the TIPDS-protected intermediate in DMAc.[1]

    • Add TEA (2 eq) and BzCl (1.5 eq) dropwise at 0°C.

    • Stir for 2 hours. Quench with ice water.

    • Extract with DCM, wash with NaHCO

      
      , and dry over Na
      
      
      SO
      
      
      .[1]
Phase 2: 2'-O-Methylation (The Critical Step)

Objective: Install the methyl group on the 2'-hydroxyl.[1][3][4][5]

  • Reagents: Methyl Iodide (MeI), Silver Oxide (Ag

    
    O).[1]
    
  • Solvent: Benzene or DMF (DMF is preferred for safety/solubility).[1]

  • Mechanism: Ag

    
    O acts as a mild base and silver ion source that activates the alkyl halide (MeI) and facilitates the nucleophilic attack of the 2'-OH.[1] It is less aggressive than NaH, preserving the silyl ether bridge.[1]
    
  • Protocol:

    • Dissolve N3-Bz-3',5'-TIPDS-5-Me-U in anhydrous DMF.

    • Add fresh Ag

      
      O (3 eq) and MeI (10 eq).[1]
      
    • Stir vigorously at 40°C for 12–24 hours in the dark (foil-wrapped flask).

    • Monitoring: Reaction is complete when the starting material spot disappears on TLC.

    • Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1]

Phase 3: Global Deprotection

Objective: Remove protecting groups to yield the final

1
  • Step 3.1: N3-Debenzoylation: Treat with dilute Ammonium Hydroxide (NH

    
    OH) / Methanol (1:1) at RT for 2 hours.
    
  • Step 3.2: Desilylation: Treat the residue with 0.5 M TBAF (Tetra-n-butylammonium fluoride) in THF for 2 hours, or use 0.2 N HCl if avoiding fluoride ions is necessary (though TBAF is cleaner).[1]

  • Purification: The final crude is purified via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient.[1]

Part 3: Visualization & Data[1]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from Ribothymidine to

1

SynthesisPathwaycluster_conditionsKey Reaction ConditionsStart5-Methyluridine(Ribothymidine)Step13',5'-O-TIPDS-5-MethyluridineStart->Step1TIPDS-Cl2PyridineStep2N3-Benzoyl-3',5'-O-TIPDS-5-MethyluridineStep1->Step2BzCl, TEAN3-ProtectionStep3N3-Benzoyl-2'-O-Methyl-3',5'-O-TIPDS-5-Me-UStep2->Step3MeI, Ag2O2'-O-MethylationFinal5,2'-O-Dimethyluridine(m5Um)Step3->Final1. NH4OH (Rm Bz)2. TBAF (Rm TIPDS)Ag2O/MeI\n(Mild Alkylation)Ag2O/MeI(Mild Alkylation)High RegioselectivityHigh RegioselectivityAg2O/MeI\n(Mild Alkylation)->High Regioselectivity

Caption: Step-wise chemical synthesis of m5Um highlighting the transient N3-protection strategy to ensure regioselectivity.

Process Parameters Table
StageReagent SystemKey ParameterPurpose
Protection TIPDS-Cl

/ Pyridine
0°C

RT
Simultaneous 3',5' blocking; forms 8-membered ring.[1]
N3-Block BzCl / TEAAnhydrousPrevents N3-methylation side reaction.[1]
Methylation MeI / Ag

O
40°C, DarkMild activation of 2'-OH; Ag

O scavenges iodide.[1]
Deprotection NH

OH then TBAF
pH ControlSequential removal of base-labile (Bz) and silyl (TIPDS) groups.[1]

Part 4: Quality Control & Validation

To establish the Trustworthiness of the synthesized compound, the following analytical signatures must be verified:

  • H1-NMR (DMSO-d6):

    • C5-Methyl: Doublet or singlet around

      
       1.80 ppm.[1]
      
    • 2'-O-Methyl: Sharp singlet around

      
       3.40 ppm (distinct from solvent peaks).[1]
      
    • Anomeric Proton (H1'): Doublet around

      
       5.8–5.9 ppm.[1] The coupling constant (
      
      
      ) typically decreases compared to unmodified uridine due to the C3'-endo pucker induced by the 2'-OMe.
  • Mass Spectrometry (ESI-MS):

    • Target Mass (

      
      ): Calculated for C
      
      
      H
      
      
      N
      
      
      O
      
      
      [M+H]
      
      
      = 273.11.[1]
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Retention Time:

      
       will elute after 5-methyluridine but before fully methylated byproducts due to the hydrophobicity of the single O-methyl group.
      

References

  • Inoue, H., et al. (1987). Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides.[1] Nucleic Acids Research.[1]

  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides.[1][6] Journal of Chemical Research.[1][6]

  • Srivastava, S. & Roy, S. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.[1] US Patent 5962675A.[1]

  • Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases.[1] Frontiers in Genetics.[1]

A Technical Guide to 5,2'-O-Dimethyluridine (m⁵Um): From Biosynthesis to Biomarker Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The epitranscriptome, a complex landscape of chemical modifications on RNA, is emerging as a critical layer of gene regulation. Among the more than 170 known RNA modifications, those combining multiple chemical additions on a single nucleoside represent a fascinating area of functional synergy. This guide provides an in-depth technical overview of 5,2'-O-Dimethyluridine (m⁵Um), a dually modified nucleoside. We will explore its molecular structure, biosynthetic pathways, functional implications for RNA stability and translation, and its potential as a biomarker in disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this unique modified nucleoside.

Molecular Profile of 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine, also known as 2'-O-Methylribothymidine, is the ribonucleoside counterpart to thymidine, but with an additional methyl group on the 2'-hydroxyl of the ribose sugar.[1][2] This dual modification combines two common and functionally significant chemical marks: a methyl group at the C5 position of the uracil base (creating a thymine base) and a methyl group at the 2'-hydroxyl of the ribose.

The presence of these two methyl groups has profound implications for the molecule's physicochemical properties. The 5-methyl group enhances base stacking interactions and contributes to the structural rigidity of RNA.[3] The 2'-O-methyl group provides steric hindrance, which protects the adjacent phosphodiester bond from enzymatic cleavage by many ribonucleases, thereby increasing the metabolic stability of the RNA strand. It also favors a C3'-endo sugar pucker conformation, influencing the overall helical structure of the RNA.

Chemical Structure

Caption: Chemical structure of 5,2'-O-Dimethyluridine (m⁵Um).

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O₆[4]
Molecular Weight 272.25 g/mol [4]
IUPAC Name 1-[(2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[5]
Synonyms 2'-O-Methyl-5-methyluridine, 2'-O-Methylribothymidine[2][4]
Appearance White solid[1]

Biosynthesis and Regulation

The generation of m⁵Um is a stepwise enzymatic process occurring post-transcriptionally. It requires the sequential action of two distinct types of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

  • Step 1: 5-Methylation of Uridine (U → m⁵U): The first modification is the methylation of uridine at the C5 position. In eukaryotes, this reaction is primarily catalyzed by the TRM2 homolog, TRMT2A. This enzyme is responsible for installing the m⁵U modification that is nearly universally found at position 54 in the T-loop of cytosolic and mitochondrial tRNAs, where it plays a crucial role in stabilizing the tertiary structure.[6][7]

  • Step 2: 2'-O-Methylation of 5-Methyluridine (m⁵U → m⁵Um): Following the initial C5 methylation, a 2'-O-methyltransferase (MTase) adds a methyl group to the 2'-hydroxyl of the ribose. The family of 2'-O-MTases is extensive, and the specific enzyme responsible for acting on m⁵U at a given position in a specific RNA is not yet fully characterized, representing an active area of research. This modification adds a layer of stability and influences the local RNA structure.

Biosynthesis_Pathway cluster_enzymes Enzymatic Activity Uridine Uridine (U) m5U 5-Methyluridine (m⁵U) Uridine->m5U C5 Methylation m5Um 5,2'-O-Dimethyluridine (m⁵Um) m5U->m5Um 2'-O Methylation Trm2 TRMT2A (Trm2) SAH1 SAH Trm2->SAH1 OMTase 2'-O-Methyltransferase SAH2 SAH OMTase->SAH2 SAM1 SAM SAM1->Trm2 SAM2 SAM SAM2->OMTase

Caption: Stepwise enzymatic biosynthesis of m⁵Um from uridine.

Functional Implications in RNA Biology

While direct experimental evidence exclusively for m⁵Um is still emerging, its function can be inferred from the well-established roles of its constituent modifications.

  • Enhanced tRNA Stability: The m⁵U modification at position 54 (m⁵U54) is a cornerstone of the canonical tRNA T-loop structure, crucial for proper tRNA folding and stability.[1] The addition of the 2'-O-methyl group would further bolster this stability, protecting the tRNA from degradation and ensuring a ready pool of mature tRNAs for translation.

  • Modulation of Translation: Recent studies have demonstrated that m⁵U54 acts as a modulator of ribosome translocation during protein synthesis.[6][7] Cells lacking the enzyme for m⁵U formation show altered tRNA modification patterns and are less sensitive to translocation inhibitors. The m⁵Um modification could therefore act as a fine-tuning mechanism, subtly altering the dynamics of the tRNA as it moves through the ribosomal A, P, and E sites, potentially impacting translation efficiency and fidelity in a context-dependent manner.[8]

  • Host-Pathogen Interactions: RNA modifications are known to play a role in distinguishing self from non-self RNA, thereby modulating innate immune responses. 2'-O-methylation is a common strategy used by viruses and host cells to evade detection by pattern recognition receptors like RIG-I. The presence of m⁵Um in viral or host transcripts could influence these interactions.

Clinical Relevance and Potential as a Disease Biomarker

Aberrant RNA modification patterns are a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurological conditions.[9][10] Modified nucleosides from RNA turnover are not recycled and are excreted in urine, making them excellent candidates for non-invasive biomarkers.[3][11]

  • Cancer: Cancer cells exhibit high rates of proliferation and protein synthesis, leading to increased RNA turnover. This metabolic reprogramming often results in elevated levels of modified nucleosides in the urine of cancer patients.[11][12] While pseudouridine and 5-methylcytidine are well-studied in this context[3][13], the potential of m⁵Um as a specific biomarker for certain cancers, particularly those with dysregulated tRNA biology, is a promising area for clinical investigation.

  • Metabolic Stress: Conditions of metabolic stress, such as nutrient deprivation or oxidative stress, can induce dynamic changes in the epitranscriptome.[14][15] Oxidative stress, for example, can lead to the damage and desulfurization of other modified uridines in tRNA, impairing translation.[16][17] Modifications like m⁵Um that confer stability might be part of a cellular response to mitigate such damage, and their levels could reflect the underlying metabolic state of the cell or organism.

The Investigator's Toolkit: Detection and Quantification of m⁵Um

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive method for the sensitive and specific quantification of modified nucleosides like m⁵Um from complex biological samples.[18][19]

Experimental Workflow for m⁵Um Quantification

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Biological Sample (Urine, Plasma, Cells) Extract RNA Extraction (if applicable) Digest Enzymatic Digestion to Nucleosides Extract->Digest Filter Protein Precipitation & Filtration Digest->Filter HPLC HPLC Separation (e.g., C18 column) Filter->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Detect Peak Integration (MRM Transition) MS->Detect Quant Quantification (vs. Standard Curve) Detect->Quant Stats Statistical Analysis Quant->Stats

Sources

Methodological & Application

Application Notes and Protocols: Seamless Incorporation of 5,2'-O-Dimethyluridine into Synthetic Oligonucleotides for Enhanced Therapeutic and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics is increasingly reliant on chemically modified nucleosides to enhance efficacy, stability, and specificity. Among these, 5,2'-O-Dimethyluridine (m⁵U2'OMe) stands out as a strategic modification conferring a dual advantage: the 5-methyl group enhances thermal stability of duplexes and can modulate protein-nucleic acid interactions, while the 2'-O-methyl modification provides profound resistance to nuclease degradation and further stabilizes helical structures.[1][2] This powerful combination makes m⁵U2'OMe-modified oligonucleotides prime candidates for antisense therapies, siRNAs, and diagnostic probes requiring exceptional durability and binding affinity.

This comprehensive guide provides a detailed technical overview and actionable protocols for the synthesis of 5,2'-O-Dimethyluridine phosphoramidite and its efficient incorporation into synthetic oligonucleotides using standard solid-phase synthesis methodologies. We will delve into the rationale behind each experimental step, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable modification.

Physicochemical Properties and Advantages of 5,2'-O-Dimethyluridine Modification

The strategic placement of methyl groups at both the 5-position of the uracil base and the 2'-position of the ribose sugar imparts a unique set of physicochemical properties to oligonucleotides.

PropertyEffect of 5,2'-O-Dimethyluridine IncorporationScientific Rationale
Nuclease Resistance Significantly IncreasedThe 2'-O-methyl group sterically hinders the approach of endo- and exonucleases, which typically require a free 2'-hydroxyl group for their enzymatic activity. This modification is a cornerstone for enhancing the in vivo half-life of therapeutic oligonucleotides.[1]
Duplex Thermal Stability (Tm) IncreasedThe 5-methyl group on the uracil base enhances base stacking interactions within the duplex, contributing to a more stable helical structure. The 2'-O-methyl group pre-organizes the sugar pucker into an A-form geometry, which is favorable for RNA:RNA and RNA:DNA duplexes, further increasing thermal stability.[1]
Binding Affinity EnhancedThe combination of improved base stacking and favorable sugar conformation leads to a higher binding affinity (lower Kd) for complementary RNA and DNA strands.
Immunostimulation Potentially ReducedThe methylation of uracil can reduce the recognition by certain innate immune receptors, such as Toll-like receptors (TLRs), which can be activated by unmodified single-stranded RNA, thereby mitigating potential off-target immune responses.
Structural Impact Promotes A-form HelixThe 2'-O-methylation favors a C3'-endo sugar pucker, which is characteristic of an A-form helical structure, influencing the overall conformation of the oligonucleotide.[3]

Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite: A Detailed Protocol

The successful incorporation of 5,2'-O-Dimethyluridine into synthetic oligonucleotides begins with the robust synthesis of its corresponding phosphoramidite building block. This multi-step process involves protection of the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

cluster_0 Phosphoramidite Synthesis Workflow Start 5,2'-O-Dimethyluridine Step1 5'-O-DMT Protection Start->Step1 DMTr-Cl, Pyridine Step2 Phosphitylation Step1->Step2 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM End 5,2'-O-Dimethyluridine Phosphoramidite Step2->End

Caption: Workflow for 5,2'-O-Dimethyluridine phosphoramidite synthesis.

Experimental Protocol: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5,2'-O-dimethyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Materials:

  • 5,2'-O-Dimethyluridine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 5,2'-O-Dimethyluridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add DMTr-Cl portion-wise over 30 minutes with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-(4,4'-Dimethoxytrityl)-5,2'-O-dimethyluridine.

  • Phosphitylation:

    • Dissolve the purified 5'-O-DMT protected nucleoside in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add DIPEA to the solution and cool to 0°C.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to prevent degradation of the phosphoramidite.

    • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the 5,2'-O-Dimethyluridine phosphoramidite as a white foam.

Incorporation of 5,2'-O-Dimethyluridine into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is now ready for incorporation into oligonucleotides using an automated solid-phase synthesizer. The process follows the standard phosphoramidite chemistry cycle.

cluster_1 Solid-Phase Oligonucleotide Synthesis Cycle Start Solid Support with linked nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Trichloroacetic Acid in DCM Coupling 2. Coupling Deblocking->Coupling m⁵U2'OMe Phosphoramidite + Activator (e.g., Tetrazole) Capping 3. Capping Coupling->Capping Acetic Anhydride Oxidation 4. Oxidation Capping->Oxidation Iodine Solution Next_Cycle Repeat for next nucleotide Oxidation->Next_Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol for Automated Solid-Phase Synthesis:

Reagents and Solutions:

  • 5,2'-O-Dimethyluridine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous Acetonitrile for washing

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

Procedure:

  • Instrument Setup:

    • Install the prepared reagent bottles on an automated DNA/RNA synthesizer.

    • Prime all lines to ensure proper reagent delivery.

    • Install the synthesis column containing the CPG solid support.

  • Synthesis Cycle for 5,2'-O-Dimethyluridine Incorporation:

    • Deblocking: The 5'-DMT group of the growing oligonucleotide chain is removed by treatment with the deblocking solution.[4][5] The resulting trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.[6]

    • Coupling: The 5,2'-O-Dimethyluridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[5][] A slightly extended coupling time (e.g., 1.5 to 2 times the standard) is recommended to ensure high coupling efficiency, which should be greater than 98%.[6][][9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[5][]

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.[5][]

    • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection:

    • Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • For oligonucleotides containing 2'-O-methyl modifications, a standard deprotection protocol using concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours) is generally sufficient.[10][11] Alternatively, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[12][13]

  • Purification:

    • The crude oligonucleotide is purified to remove truncated sequences and other impurities.

    • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying modified oligonucleotides.[6][14] The DMT-on purification strategy, where the final 5'-DMT group is left on, can be employed for efficient separation of the full-length product.[14]

    • Following purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid).

Quality Control and Characterization

Rigorous analytical characterization is crucial to verify the identity and purity of the synthesized 5,2'-O-Dimethyluridine-containing oligonucleotides.

Analytical TechniquePurposeExpected Outcome
Reversed-Phase HPLC (RP-HPLC) Purity assessmentA single major peak corresponding to the full-length oligonucleotide, with purity typically >90%.
Mass Spectrometry (MS) Molecular weight verificationThe experimentally determined molecular weight should match the calculated theoretical mass of the modified oligonucleotide.[15][16][17]
UV-Vis Spectroscopy QuantificationThe concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.
Thermal Denaturation (Tm) Functional characterizationMeasurement of the melting temperature of the oligonucleotide duplexed with its complementary strand to confirm the stabilizing effect of the modification.

The incorporation of 5,2'-O-Dimethyluridine into synthetic oligonucleotides offers a powerful strategy for enhancing their therapeutic and diagnostic potential. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize these modified oligonucleotides. The resulting molecules, with their superior nuclease resistance and enhanced binding affinity, are well-positioned to drive the next generation of nucleic acid-based technologies.

References

  • Ren, A. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]

  • Hernandez, C., & De La Torre, J. G. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55944.
  • Dey, S., & Pradeepkumar, P. I. (2020).
  • Guza, R., & Czernecki, J. (2007). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.8.
  • Kandioller, W., & Pitsch, S. (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(15), 2798.
  • Gilar, M., Fountain, K. J., Budman, Y., Holyoke, J. L., Davoudi, H., & Gebler, J. C. (2003). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 13(4), 229-243.
  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic acids research, 15(4), 1729–1743.
  • Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Rockwell, P., O'Connor, T. J., King, K., Goldstein, M. S., Zhang, L. M., & Stein, C. A. (1997). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic acids research, 25(22), 4477–4483.
  • Wyrzykiewicz, T. K., & Cole, D. L. (2021). Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. Accounts of Chemical Research, 54(6), 1463-1474.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Johnson, F., & Grollman, A. P. (1994). Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2'-deoxyuridine at Defined Sites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.4.
  • G. A. R. Y. K. A. N. A. Z. A. W. A. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols.
  • Le, T. T., & Kim, H. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(1), 441–451.
  • Shchur, V., Yantsevich, A., & Usanov, S. A. (2019). Advanced method for oligonucleotide deprotection.
  • Prakash, T. P., & Siwkowski, A. (2016). Impact of phosphoramidite equivalents on coupling efficiency.
  • Croft, L., & Fisher, M. (2024, August 29). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • D'Atri, V., & Guillarme, D. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021:. ePrints Soton.
  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic acids research, 15(4), 1729–1743.
  • Crooke, S. T. (2020). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field.
  • Dharmacon. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks. Retrieved from [Link]

  • Kiss, T., & Fay, M. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117.
  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Mapping 5,2'-O-Dimethyluridine in RNA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,2'-O-Dimethyluridine (m⁵U) in the Epitranscriptome

The landscape of RNA biology is increasingly appreciated for its complexity, with over 170 distinct chemical modifications identified to date, creating a layer of regulation known as the "epitranscriptome".[1] Among these, 5,2'-O-Dimethyluridine (m⁵U), a dually modified uridine nucleoside, represents a fascinating and less-explored modification. It combines two key modifications: a methyl group at the 5th position of the uracil base (m⁵U) and a methyl group on the 2'-hydroxyl of the ribose sugar (2'-O-Me). The m⁵U modification is known to be crucial for the structural integrity and function of various RNA molecules, particularly transfer RNAs (tRNAs).[1] The 2'-O-methylation is one of the most common RNA modifications and is known to protect RNA from degradation and influence its structure and interactions.[2] The combined presence of both modifications in m⁵U suggests a unique role in fine-tuning RNA function, stability, and interaction with other molecules.

Accurate mapping of m⁵U sites within the transcriptome is paramount for elucidating its biological roles in cellular processes and its potential implications in disease. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the current state-of-the-art methods for mapping m⁵U in RNA. We will delve into the principles, workflows, and critical considerations for each technique, empowering you to confidently investigate this intriguing RNA modification.

Methodological Approaches for Mapping 5,2'-O-Dimethyluridine

Mapping a dually modified nucleotide like m⁵U requires a multi-faceted approach, as no single technique can currently identify both modifications simultaneously in a high-throughput sequencing context. Therefore, we present a strategy that combines methods to independently or sequentially identify the two constituent modifications: 5-methyluridine (m⁵U) and 2'-O-methylation (2'-O-Me).

The primary methods covered in this guide are:

  • Enzyme-Assisted Crosslinking and Sequencing (FICC-Seq & miCLIP-seq) for m⁵U identification: These techniques provide single-nucleotide resolution mapping of the m⁵U modification by leveraging the activity of the responsible methyltransferase enzymes.

  • Alkaline Hydrolysis-based Sequencing (RiboMethSeq) for 2'-O-Methylation Mapping: This method exploits the chemical properties of 2'-O-methylated nucleotides to identify their positions in RNA.

  • Mass Spectrometry for Quantification and Validation: A powerful tool for the absolute quantification of m⁵U and for validating the findings from sequencing-based methods.

  • Chemical Cleavage Methods (A Potential Approach): A discussion on the potential adaptation of chemical methods for m⁵U mapping.

Enzyme-Assisted Crosslinking and Sequencing for 5-Methyluridine (m⁵U) Mapping

Principle:

Both Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq) and methylation individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP-seq) are powerful techniques for identifying the target sites of RNA modifying enzymes at single-nucleotide resolution.[3][4][5][6] For m⁵U, these methods rely on the activity of the TRMT2A enzyme, which is responsible for the majority of m⁵U formation in human RNA.[3][6]

  • FICC-Seq: This method involves metabolically labeling cellular RNA with 5-Fluorouracil (5FU). When the m⁵U methyltransferase (e.g., TRMT2A) attempts to modify a 5FU-containing RNA, it forms a stable, covalent crosslink between the enzyme and the RNA.[3][5][6] This crosslinked complex can then be immunoprecipitated, and the associated RNA fragments are sequenced. The sites of crosslinking, which correspond to the sites of attempted methylation, are identified as truncation or mutation events during reverse transcription.

  • miCLIP-seq: This technique is similar to FICC-Seq but can be performed without metabolic labeling. It relies on UV crosslinking to induce a covalent bond between the modifying enzyme and its target RNA. Following immunoprecipitation of the enzyme-RNA complex, the RNA is sequenced. The crosslinking site is identified by a characteristic mutation or truncation signature at the modified nucleotide during reverse transcription.[7][8]

Workflow Diagram (FICC-Seq):

FICC_Seq_Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking_ip Crosslinking & Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis A 1. Cell Culture B 2. 5-Fluorouracil (5FU) Metabolic Labeling A->B C 3. Covalent Crosslinking of TRMT2A to 5FU-RNA D 4. Cell Lysis & RNA Fragmentation C->D E 5. Immunoprecipitation with anti-TRMT2A antibody D->E F 6. RNA End Repair & Adapter Ligation E->F G 7. Reverse Transcription F->G H 8. cDNA Purification & Library Amplification G->H I 9. High-Throughput Sequencing H->I J 10. Read Mapping & Peak Calling I->J K 11. Identification of Crosslink Sites (m⁵U) J->K

Caption: FICC-Seq workflow for mapping m⁵U sites.

Detailed Protocol: FICC-Seq for m⁵U Mapping

This protocol is adapted from the methodology described for identifying TRMT2A targets.[3][6]

Materials:

  • Cell culture reagents

  • 5-Fluorouracil (5FU)

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against the m⁵U methyltransferase (e.g., anti-TRMT2A)

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • Enzymes for library preparation (T4 PNK, T4 RNA ligase, reverse transcriptase, DNA polymerase)

  • Adapters for sequencing

  • PCR reagents

  • DNA purification kits

Protocol:

  • Cell Culture and 5FU Labeling:

    • Culture cells of interest to ~80% confluency.

    • Add 5FU to the culture medium at a final concentration of 100 µM.

    • Incubate for 24 hours to allow for incorporation of 5FU into newly synthesized RNA.

  • Cell Lysis and RNA Fragmentation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and RNase inhibitors.

    • Fragment the RNA by enzymatic or chemical methods to an appropriate size range (e.g., 100-200 nucleotides).

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G magnetic beads.

    • Incubate the cleared lysate with an antibody specific to the m⁵U methyltransferase (e.g., anti-TRMT2A) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-RNA-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • RNA Elution and Library Preparation:

    • Elute the RNA from the immunoprecipitated complexes.

    • Perform end-repair on the RNA fragments.

    • Ligate 3' and 5' adapters compatible with the sequencing platform.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

    • Purify the library and assess its quality and quantity.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome/transcriptome.

    • Use specialized bioinformatics tools to identify the sites of crosslinking, which will appear as truncation sites or specific mutation patterns in the aligned reads. These sites correspond to the locations of m⁵U.

Data Interpretation:

The key to identifying m⁵U sites with FICC-Seq and miCLIP-seq is the analysis of the reverse transcription stops or mutations. The nucleotide immediately preceding the stop or the mutated base is the likely site of the modification.

RiboMethSeq for 2'-O-Methylation Mapping

Principle:

RiboMethSeq is a high-throughput method specifically designed to map 2'-O-methylated nucleotides in RNA.[9][10][11][12][13] The method is based on the chemical principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is more resistant to alkaline hydrolysis than bonds adjacent to unmethylated nucleotides.[10][13]

The workflow involves:

  • Controlled alkaline fragmentation of RNA: This generates a library of RNA fragments.

  • Library construction and sequencing: The fragments are converted into a sequencing library.

  • Data analysis: The positions of the 5' and 3' ends of the sequencing reads are mapped. A significant reduction in the number of read ends at a specific nucleotide position, relative to its neighbors, indicates the presence of a 2'-O-methylation at the preceding nucleotide.

Workflow Diagram (RiboMethSeq):

RiboMethSeq_Workflow cluster_fragmentation RNA Fragmentation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis A 1. Isolate Total RNA B 2. Controlled Alkaline Hydrolysis A->B C 3. RNA Fragment Size Selection B->C D 4. 3' and 5' Adapter Ligation C->D E 5. Reverse Transcription & cDNA Amplification D->E F 6. High-Throughput Sequencing E->F G 7. Read Mapping F->G H 8. Calculation of Cleavage Scores G->H I 9. Identification of 2'-O-Me Sites H->I

Sources

Troubleshooting & Optimization

troubleshooting 5,2'-O-Dimethyluridine synthesis protocols

Technical Support Center: 5,2'-O-Dimethyluridine ( ) Synthesis[1]

Status: Operational | Ticket Priority: High | Topic: Modified Nucleoside Chemistry[1]

Executive Summary

5,2'-O-Dimethyluridine (

1

This guide addresses the primary bottleneck in

Regioselectivity.1TIPDS-protected route
Tier 1: Strategic Route Selection

Before troubleshooting, verify your synthesis pathway. The most common failure mode is selecting a route that inherently produces inseparable isomers.

Route Comparison Matrix
FeatureRoute A: The "Gold Standard" (Recommended) Route B: Direct Alkylation (High Risk)
Starting Material 5-Methyluridine (Ribothymidine)5-Methyluridine
Strategy Transient Protection (TIPDS)Metal Chelation / Phase Transfer
Regioselectivity 100% (Sterically enforced) ~85:15 (2'-O vs 3'-O mixture)
Purification Standard Silica Gel Flash ColumnDifficult HPLC / Crystallization
Scalability High (Gram to Kilo)Low (Gram scale limit)
Tier 2: Critical Troubleshooting Modules
Module 1: The "Isomer Problem" (Regioselectivity Failure)

Symptom: HPLC or NMR shows a stubborn impurity (~10-15%) migrating close to the product. Diagnosis: You likely have 3'-O-methyl isomer contamination.[1] This occurs when the 3'-OH is not adequately protected or when "direct methylation" conditions drift.[1]

Corrective Protocol (The TIPDS Fix): If you require >99% purity, do not rely on fractional crystallization. Switch to the Markiewicz Bridge strategy.

  • Protection: React 5-methyluridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (

    
    ) in pyridine. This bifunctional reagent simultaneously locks the 3' and 5' hydroxyls, leaving only the 2'-OH available for methylation.
    
  • Methylation: React the 3',5'-O-TIPDS intermediate with Methyl Iodide (

    
    ).[1]
    
    • Note: Use Silver Oxide (

      
      ) as the base to minimize N3-methylation side reactions.
      
  • Deprotection: Remove the TIPDS group using

    
     (TEA-HF).
    

Decision Tree: Isomer Troubleshooting

IsomerTroubleshootingStartImpurity Detected in NMR/HPLCCheckMassIs Mass = Target + 14 Da?Start->CheckMassCheckShiftCheck H1' NMR SignalCheckMass->CheckShiftNo (Monomethylated)N3_MethylIssue: N3-Methylation(Side Reaction)CheckMass->N3_MethylYes (Dimethylated)Isomer_3Issue: 3'-O-Methyl Isomer(Regioselectivity Failure)CheckShift->Isomer_3Split/ShiftedAction_N3Fix: Use Ag2O catalystor Protect N3 (Benzoyl)N3_Methyl->Action_N3Action_IsomerFix: Switch to TIPDSProtection RouteIsomer_3->Action_Isomer

Caption: Diagnostic logic for identifying methylation errors. N3-methylation adds extra mass; 3'-isomer shifts NMR signals.[1]

Module 2: N-Alkylation Side Reactions

Symptom: Mass spectrometry shows a peak at [M+14] relative to the desired product (Dimethylated species). Cause: The N3 position of the uracil base is acidic (


Solutions:

  • Mild Base Approach: Replace

    
     with 
    
    
    (Silver Oxide). Silver coordinates with the base, suppressing N-alkylation while promoting O-alkylation.[1]
  • Protection Approach: If using

    
     is mandatory for reactivity, protect the N3 position with a Benzoyl (
    
    
    ) group prior to methylation.
Module 3: Analytical Validation (Distinguishing Isomers)

User Question: "How do I prove I have the 2'-O-Me and not the 3'-O-Me isomer?"

Technical Answer: Standard Mass Spec cannot easily distinguish these isomers as they have identical mass. You must use MS/MS fragmentation or NMR.

1. MS/MS Fragmentation (Negative Ion Mode): According to Zhang & Wang (2006), the fragmentation patterns differ significantly in negative mode (

  • 2'-O-Methyl Isomer: Exhibits a neutral loss of 90 Da (

    
    , the methylated ribose fragment).[1][2]
    
  • 3'-O-Methyl Isomer: Exhibits a neutral loss of 60 Da (

    
    ).[1][2]
    

2. Proton NMR (


-NMR):


1
  • 2'-OMe: The

    
     signal typically appears as a doublet with a larger coupling constant (
    
    
    ), reflecting the C3'-endo conformation favored by 2'-O-methylation.[1]
  • 3'-OMe: The

    
     signal often shifts upfield relative to the 2'-isomer.[1]
    
Detailed Protocol: High-Purity Synthesis (Route A)

Objective: Synthesis of 5,2'-O-dimethyluridine via TIPDS protection.

Step 1: TIPDS Protection [1]

  • Suspend 5-methyluridine (10 mmol) in dry Pyridine (50 mL).

  • Cool to 0°C. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) dropwise.

  • Stir at Room Temp for 4 hours.

  • Checkpoint: TLC (DCM:MeOH 95:5) should show a major spot (

    
    ) and disappearance of starting material.
    

Step 2: Regioselective Methylation

  • Dissolve the TIPDS-intermediate in dry DMF.

  • Add Methyl Iodide (MeI) (5 eq).

  • Add Silver Oxide (

    
    )  (3 eq) freshly prepared.
    
  • Stir vigorously for 16-24 hours.

  • Why Ag2O? It acts as a mild base and scavenger, driving the reaction without deprotonating the N3-position of the base.

Step 3: Deprotection

  • Filter off silver salts. Evaporate DMF.

  • Treat residue with

    
     (TEA-HF) in THF for 2 hours.
    
  • Purify via Silica Gel Chromatography (DCM

    
     10% MeOH/DCM).
    
References
  • Haines, A. H. (1973).[3] "Synthesis of 2'-O-methylnucleosides." Tetrahedron, 29(18), 2807-2810. Link

  • Yamauchi, K., et al. (1980).[3] "Methylation of Nucleosides with Trimethylsulfonium Hydroxide." Journal of the Chemical Society, Perkin Transactions 1, 2787-2792. Link

  • Zhang, Q., & Wang, Y. (2006). "Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry." Journal of the American Society for Mass Spectrometry, 17(8), 1096-1099.[2] Link

  • Modomics Database. "5,2'-O-dimethyluridine (m5Um) Structure and Occurrence." Link

Technical Support Center: Ensuring the Integrity of 5,2'-O-Dimethyluridine During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,2'-O-Dimethyluridine. This guide is designed to provide you with in-depth technical assistance to prevent the degradation of this modified nucleoside during your experimental workflows. As Senior Application Scientists, we combine technical expertise with practical field insights to help you achieve accurate and reproducible results.

Understanding the Stability of 5,2'-O-Dimethyluridine: A Proactive Approach

5,2'-O-Dimethyluridine is a modified nucleoside with unique properties that make it valuable in various research applications. However, like many modified nucleosides, it can be susceptible to degradation if not handled properly during sample preparation. The primary sites of vulnerability in the 5,2'-O-Dimethyluridine molecule are the N-glycosidic bond and the pyrimidine ring. Understanding the factors that can compromise its stability is the first step toward preventing degradation.

This guide will walk you through the potential pitfalls and provide you with actionable strategies to maintain the integrity of your 5,2'-O-Dimethyluridine samples.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling and stability of 5,2'-O-Dimethyluridine.

Q1: What are the primary factors that can cause the degradation of 5,2'-O-Dimethyluridine?

A1: The main factors contributing to the degradation of 5,2'-O-Dimethyluridine are pH, temperature, enzymatic activity, and exposure to light. Like many nucleosides, the N-glycosidic bond is susceptible to acid-catalyzed hydrolysis.[1][2] Elevated temperatures can accelerate this and other degradation pathways.[3] If working with biological samples, endogenous enzymes can also lead to degradation. Additionally, some modified nucleosides exhibit sensitivity to light, leading to photodegradation.

Q2: What is the optimal pH range for working with 5,2'-O-Dimethyluridine?

A2: While specific data for 5,2'-O-Dimethyluridine is limited, general knowledge of nucleoside chemistry suggests that neutral to slightly alkaline conditions (pH 7-8) are preferable to maintain the stability of the N-glycosidic bond. Acidic conditions (pH < 5) should be avoided as they can promote hydrolysis.[4] For similar modified nucleosides, minimal degradation is observed above pH 5.[2]

Q3: How should I store my 5,2'-O-Dimethyluridine samples and stock solutions?

A3: For long-term storage of solid 5,2'-O-Dimethyluridine, it is recommended to store it at -20°C or below. A recent study on the stability of 44 modified nucleosides found that storage at -20°C was optimal for many, with some showing instability even at -80°C.[5] Stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO or molecular biology grade water) and stored in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is often recommended not to store them for more than a day.

Q4: Can the choice of solvent impact the stability of 5,2'-O-Dimethyluridine?

A4: Yes, the solvent can influence stability. Protic solvents, especially under non-neutral pH conditions, can participate in hydrolysis reactions. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage. For analytical dilutions, ensure the final solvent is compatible with your analytical method (e.g., LC-MS friendly mobile phase) to avoid on-column degradation or ion suppression.

Q5: Are there any specific enzymes I should be concerned about when working with biological samples containing 5,2'-O-Dimethyluridine?

A5: When extracting 5,2'-O-Dimethyluridine from biological matrices, you should be mindful of nucleosidases and phosphorylases that can cleave the N-glycosidic bond.[6] It is crucial to quickly inhibit enzymatic activity upon sample collection, for example, by flash-freezing the sample or using appropriate enzymatic inhibitors in your lysis/extraction buffers.

Troubleshooting Guide

Encountering unexpected results can be frustrating. This section provides a systematic approach to troubleshooting common issues related to 5,2'-O-Dimethyluridine degradation.

Issue 1: Loss of 5,2'-O-Dimethyluridine signal or lower than expected concentration in my analytical run (e.g., LC-MS).
Potential Cause Troubleshooting Steps
Degradation during sample storage - Review your storage conditions. Are samples stored at ≤ -20°C?[5] - Are you minimizing freeze-thaw cycles by using aliquots? - Verify the age and storage conditions of your stock solutions.
Degradation during sample preparation - Check the pH of all buffers and solutions used. Avoid acidic conditions.[2] - Minimize the time samples are kept at room temperature. Perform extractions on ice where possible. - If using biological samples, ensure efficient inactivation of endogenous enzymes immediately after collection.
On-column degradation during HPLC/LC-MS - Ensure the mobile phase pH is compatible with the stability of 5,2'-O-Dimethyluridine (ideally neutral or slightly basic). - Check for active sites on the column. Peak tailing can sometimes be an indicator of on-column issues.[7] Consider using a column with a different stationary phase or a pre-column to protect the analytical column.
Suboptimal extraction efficiency - Optimize your extraction protocol. Consider different extraction solvents or solid-phase extraction (SPE) cartridges.[8] - Perform a recovery experiment by spiking a known amount of 5,2'-O-Dimethyluridine into a blank matrix and measuring the recovery.
Issue 2: Appearance of unexpected peaks in my chromatogram.
Potential Cause Troubleshooting Steps
Degradation products of 5,2'-O-Dimethyluridine - The most likely degradation product from acid hydrolysis is the free base (5-methyluracil) and the ribose moiety.[2] - Analyze your sample using high-resolution mass spectrometry (HRMS) to get accurate mass-to-charge ratios of the unknown peaks and predict their elemental composition.[5] - If possible, obtain a standard of 5-methyluracil to compare its retention time and mass spectrum with your unknown peak.
Contamination - Run a blank (injection of the solvent used to dissolve the sample) to check for contaminants from the solvent or the system. - Ensure all glassware and plasticware are scrupulously clean.
Matrix effects - If working with complex biological samples, matrix components can co-elute and appear as extra peaks. - Improve your sample clean-up procedure. This could involve a more rigorous extraction method or the use of a guard column.[9]

Detailed Protocols

To ensure the integrity of your 5,2'-O-Dimethyluridine samples, we provide the following detailed protocols as a starting point. These should be optimized for your specific experimental needs.

Protocol 1: General Sample Preparation for 5,2'-O-Dimethyluridine Analysis

This protocol provides a general workflow for preparing 5,2'-O-Dimethyluridine for analysis by LC-MS.

Materials:

  • 5,2'-O-Dimethyluridine standard

  • High-purity solvent (e.g., DMSO, methanol, or water)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • LC-MS grade vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 5,2'-O-Dimethyluridine powder.

    • Dissolve in a known volume of high-purity DMSO to a final concentration of 1-10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small volumes in cryovials and store at -80°C.

  • Working Standard Preparation:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions of the stock solution with your initial mobile phase or a compatible solvent to create a calibration curve.

  • Sample Dilution:

    • Dilute your experimental samples to fall within the range of your calibration curve using the same solvent as your standards.

  • Final Preparation:

    • Centrifuge all samples and standards at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any particulates.

    • Carefully transfer the supernatant to LC-MS vials.

    • Analyze immediately or store at 4°C for a short period before analysis.

Protocol 2: Extraction of 5,2'-O-Dimethyluridine from Cell Culture

This protocol outlines a method for extracting modified nucleosides from cultured cells.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., containing a non-ionic detergent and protease/phosphatase inhibitors)

  • Protein precipitation solution (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for further cleanup)

Procedure:

  • Cell Harvesting:

    • Wash cultured cells with ice-cold PBS.

    • Harvest cells by scraping or trypsinization, followed by centrifugation.

    • Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic and enzymatic activity. Store at -80°C until extraction.

  • Cell Lysis:

    • Resuspend the frozen cell pellet in an appropriate volume of lysis buffer on ice.

    • Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles).

  • Protein Precipitation:

    • Add at least 3 volumes of ice-cold acetonitrile or methanol to the cell lysate to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Drying:

    • Carefully collect the supernatant containing the nucleosides.

    • Dry the supernatant using a vacuum concentrator.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a small, known volume of your initial LC-MS mobile phase.

    • Centrifuge to remove any remaining insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Visualizations

To further clarify the concepts discussed, we have created the following diagrams using Graphviz.

Key Factors Influencing 5,2'-O-Dimethyluridine Degradation

cluster_factors Degradation Factors cluster_pathways Degradation Pathways pH pH Hydrolysis of N-glycosidic bond Hydrolysis of N-glycosidic bond pH->Hydrolysis of N-glycosidic bond Temperature Temperature Temperature->Hydrolysis of N-glycosidic bond Enzymes Enzymes Enzymes->Hydrolysis of N-glycosidic bond Light Light Pyrimidine ring opening/modification Pyrimidine ring opening/modification Light->Pyrimidine ring opening/modification Degraded Products Degraded Products Hydrolysis of N-glycosidic bond->Degraded Products Pyrimidine ring opening/modification->Degraded Products 5,2'-O-Dimethyluridine 5,2'-O-Dimethyluridine 5,2'-O-Dimethyluridine->Hydrolysis of N-glycosidic bond 5,2'-O-Dimethyluridine->Pyrimidine ring opening/modification

Caption: Factors and pathways leading to degradation.

General Sample Preparation Workflow

Sample Collection Sample Collection Enzyme Inactivation Enzyme Inactivation Sample Collection->Enzyme Inactivation Extraction Extraction Enzyme Inactivation->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Concentration Concentration Cleanup (e.g., SPE)->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: A typical sample preparation workflow.

Troubleshooting Decision Tree for Analyte Loss

Analyte Loss Analyte Loss Check Storage Check Storage Analyte Loss->Check Storage Check Prep pH Check Prep pH Check Storage->Check Prep pH OK Optimize Storage Optimize Storage Check Storage->Optimize Storage Issue Found Check LC-MS Check LC-MS Check Prep pH->Check LC-MS OK Adjust pH Adjust pH Check Prep pH->Adjust pH Issue Found Troubleshoot HPLC Troubleshoot HPLC Check LC-MS->Troubleshoot HPLC Issue Found

Caption: Decision tree for troubleshooting analyte loss.

References

  • Guo, X., et al. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 10(1), 246-253. [Link]

  • Guo, X., et al. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

  • Jansen, P. J., et al. (2018). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecular Pharmaceutics, 15(11), 5136-5145. [Link]

  • Kerkhoff, D., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • Agris, P. F. (2004). Naturally occurring modified ribonucleosides. In Fine-tuning of RNA functions by modification and editing (pp. 1-48). Springer, Berlin, Heidelberg. [Link]

  • RCSB PDB. (n.d.). 5,2'-O-dimethyluridine. [Link]

  • López-Mortal, S., et al. (2022). Increased Photostability of the Integral mRNA Vaccine Component N1-Methylpseudouridine Compared to Uridine. Angewandte Chemie International Edition, 61(9), e202114251. [Link]

  • Ono, A., et al. (1995). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Nucleic acids research, 23(22), 4515-4520. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Yuan, F., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51. [Link]

  • Heiss, M., & Kellner, S. (2017). Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. Methods, 120, 88-96. [Link]

  • dos Santos, F. A., et al. (2021). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Magnetic Resonance in Chemistry, 59(11), 1083-1092. [Link]

  • Dolan, J. W. (2002). HPLC Troubleshooting. LCGC North America, 20(6), 534-540. [Link]

  • Kniess, T., et al. (2009). Synthesis and Enzymatic Evaluation of Nucleosides Derived from 5-Iodo-2'Halo2'-Deoxyuridines. Zeitschrift für Naturforschung B, 64(2), 226-230. [Link]

  • Kal-Kum, S., et al. (2022). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Omega, 7(45), 41535-41545. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Bunke, A., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of pharmaceutical sciences, 89(10), 1335-1341. [Link]

  • Su, J. C., et al. (2022). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone. Journal of Emerging Investigators. [Link]

  • Lee, J. H., et al. (2020). Multi-Sample Preparation Assay for Isolation of Nucleic Acids Using Bio-Silica with Syringe Filters. Micromachines, 11(9), 823. [Link]

  • Yan, H., et al. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 11(10), 666. [Link]

  • Benaiges, M. D., et al. (1990). Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA. Enzyme and microbial technology, 12(2), 86-89. [Link]

  • Pate, M. S., et al. (2011). Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. Molecular cancer therapeutics, 10(9), 1639-1650. [Link]

  • Wagner, T., et al. (2018). Preparation of 5-Hydroxymethyl-pyrimidine Based Nucleosides: A Reinvestigation. ChemistryOpen, 7(8), 639-646. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Sierzputowska-Gracz, H., et al. (2015). The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products. Tetrahedron, 71(44), 8498-8506. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Zhang, Y., et al. (2023). Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity. Environmental Science and Pollution Research, 30(5), 12345-12356. [Link]

  • Hogrefe, R. I., et al. (1993). Enzymatic hydrolysis and biological activity of oligonucleotides containing 5-substituted pyrimidine bases. Nucleic acids research, 21(20), 4739-4745. [Link]

  • Holler, M., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Breadmore, M. C., et al. (2003). Microchip-Based Purification of DNA from Biological Samples. Analytical chemistry, 75(8), 1880-1886. [Link]

  • Kierzek, E., et al. (2005). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. Nucleic acids research, 33(15), 5083-5094. [Link]

  • Przyborowski, M., & Guspiel, A. (2000). Effective sample preparation method for extracting biologically active compounds from different matrices by a microwave technique. Journal of chromatography. A, 886(1), 121-127. [Link]

  • Horak, R., et al. (2018). Evaluation of Methods for the Extraction of DNA from Drinking Water Distribution System Biofilms. Water, 10(3), 297. [Link]

Sources

common pitfalls in 5,2'-O-Dimethyluridine mapping experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a specialized support resource for researchers encountering difficulties in mapping 5,2'-O-Dimethyluridine (m5Um) . This residue is a "hypermodification"—containing both a base methylation (m5U/ribothymidine) and a ribose methylation (2'-O-Me).[1]

This dual nature creates a unique analytical blind spot: methods optimized for base modifications often miss the ribose, and vice versa.

Topic: Troubleshooting 5,2'-O-Dimethyluridine (m5Um) Analysis Persona: Senior Application Scientist Status: Active Support[1]

The Core Challenge: The "Hypermodification" Blind Spot

User Question: I have strong LC-MS evidence of m5Um in my tRNA pool, but my sequencing data only shows standard U or T. Why is the modification "invisible" in my reads?

Technical Insight: You are likely falling victim to the "Silent Base, Blocked Ribose" paradox.

  • The Base (m5U): 5-methyluridine is chemically identical to Thymidine (T).[1] Standard Reverse Transcriptases (RT) read m5U as "T" (or "U" in RNA context) without pausing or misincorporating bases. It is "silent" in standard RNA-seq.[1]

  • The Ribose (2'-O-Me): The methyl group on the 2'-hydroxyl blocks nucleophilic attack.[1] While this prevents alkaline hydrolysis (used in RiboMeth-Seq), it only causes RT pausing at low dNTP concentrations.[1] In standard high-concentration dNTP workflows, RT enzymes often bypass it.[1]

The Fix: You cannot rely on a single method. You must decouple the detection of the base and the ribose, then overlay the data.

Module A: LC-MS/MS Quantification Pitfalls

User Question: My total m5Um quantification by LC-MS/MS is consistently lower than expected, but I see high levels of m5U and Um. Is my mass spec losing sensitivity?

Diagnosis: The issue is likely Incomplete Enzymatic Digestion , not instrument sensitivity.

Root Cause: Standard nucleoside digestion protocols often use Nuclease P1 .[1] However, the 2'-O-methyl group sterically hinders Nuclease P1, preventing it from cleaving the phosphodiester bond adjacent to the modification.

  • Result: m5Um remains part of a dinucleotide (e.g., m5Um-p-N) rather than a free nucleoside.[1] This dinucleotide falls outside your monitored Mass-to-Charge (m/z) window (273.1 m/z for m5Um).[1]

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)Optimized m5Um Protocol (Recommended)
Primary Enzyme Nuclease P1Snake Venom Phosphodiesterase (SVPD)
Buffer pH pH 5.3 (Acetate)pH 8.0 (Tris-HCl)
Additives Zinc Chloride (ZnCl2)Antioxidants (Deferoxamine) to prevent oxidation
Validation Monitor 273.1 -> 127.1Monitor Dinucleotides to verify complete digestion

Causality: SVPD attacks from the 3' end and is less sensitive to 2'-O-methylation hindrance than Nuclease P1.[1]

Module B: Sequencing & Mapping (RiboMeth-Seq)[1][2]

User Question: I am using RiboMeth-Seq to map m5Um. I see a clear protection pattern at the expected site. Can I confirm this is m5Um?

Diagnosis: No. RiboMeth-Seq is blind to the base.[1] You have confirmed Um (2'-O-methyluridine), not m5Um .[1]

Technical Insight: RiboMeth-Seq relies on alkaline hydrolysis.[1] The 2'-O-Me group prevents the formation of the 2',3'-cyclic phosphate intermediate required for cleavage.[1][2]

  • Scenario: A simple Um residue and an m5Um residue produce identical negative signals (gaps) in RiboMeth-Seq coverage.[1]

The "Overlay" Solution: To map m5Um specifically, you must demonstrate that the protected site (Um) also carries the base methylation (m5U).

Workflow Visualization:

m5Um_Validation Start START: Suspected m5Um Site RiboMeth Step 1: RiboMeth-Seq Start->RiboMeth Result_RM Result: Protection Gap (Score A > 0.8) RiboMeth->Result_RM Detects Ribose Mod Decision_1 Is Base Methylated? Result_RM->Decision_1 MS_Check Step 2: LC-MS/MS (Total RNA) Decision_1->MS_Check Quantify Abundance Nanopore Step 3: Nanopore dRNA-seq Decision_1->Nanopore Direct Detection Conclusion_Um Conclusion: Um (Simple 2'-O-Me) Decision_1->Conclusion_Um No Base Mod Data Conclusion_m5Um Conclusion: Confirmed m5Um MS_Check->Conclusion_m5Um m/z 273.1 Detected Nanopore->Conclusion_m5Um Specific Current Blockade

Caption: Decision matrix for distinguishing m5Um from simple Um. RiboMeth-Seq alone is insufficient; orthogonal mass spectrometry or direct RNA sequencing is required for confirmation.[1]

Module C: Nanopore Direct RNA Sequencing (dRNA-seq)[1][4]

User Question: I'm trying to train a Nanopore model for m5Um. The basecalling accuracy is poor, and I see "skips" in the alignment.

Diagnosis: You are encountering Current Signal Complexities inherent to bulky hypermodifications.

The Pitfall: The m5Um modification adds significant bulk (two methyl groups) to the nucleotide. When this passes through the CsgG nanopore:

  • Dwell Time: The motor protein may stall, causing an unusually long dwell time.

  • Current Level: The blockade current is distinct from U, but often overlaps with other modified Uridines.

  • Basecalling: Standard Guppy/Dorado basecallers are not trained on m5Um. They will force-call it as a canonical base (usually U or C) or skip it entirely (deletion error).[1]

Recommended Analysis Pipeline (Comparative): Do not rely on basecalling. Use Signal-Level Comparison (e.g., Nanocompore or Tombo).[1]

  • Wild Type (WT): Sequence your native RNA containing m5Um.

  • Knockout/Synthetic Control: Sequence an unmodified transcript (IVT) or a knockout strain (e.g., Trm2 or TrmA deficient) lacking the methyltransferase.

  • Differential Analysis: Look for statistically significant shifts in current intensity and dwell time at the specific locus, rather than looking for a specific "m5Um" letter in the FASTA file.

Summary of Validated Protocols

Protocol 1: Optimized Enzymatic Digestion for m5Um (LC-MS)

Use this to prove the molecule exists in your sample.[1]

  • Denaturation: Incubate 1-5 µg RNA at 100°C for 3 mins, then snap cool on ice.

  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) + 1 mM MgCl2.

  • Digestion Cocktail:

    • Add Benzonase (Endonuclease) to degrade RNA to oligomers.

    • Add Phosphodiesterase I (SVPD) (Exonuclease) to release monomers (Critical step for 2'-O-Me).[1]

    • Add Alkaline Phosphatase (CIP/BAP) to remove phosphates.[1]

  • Incubation: 37°C for 4-12 hours.

  • Filtration: 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS Injection: Target m/z 273.108 (m5Um) and 127.05 (Base fragment).[1]

Protocol 2: RiboMeth-Seq (Library Prep Nuances)

Use this to map the position of the ribose modification.

  • Fragmentation: Alkaline hydrolysis (pH 9.6, 96°C, 6-10 min). Note: m5Um sites will NOT cleave.

  • Dephosphorylation: Remove 3'-phosphates/2',3'-cyclic phosphates (rSAP).[1]

  • Ligation: Ligate 3' adapter (requires 3'-OH).

  • Analysis: Calculate Score A (Amplitudes).

    • Calculation:

      
      [1]
      
    • Interpretation: If Score A > 0.8, the position

      
       is protected (2'-O-methylated).[1]
      

References

  • Motorin, Y., & Helm, M. (2019). Methods for RNA Modification Mapping Using Next-Generation Sequencing: RiboMeth-Seq and AlkAniline-Seq.[1] Methods in Molecular Biology.

    • Relevance: Defines the RiboMeth-Seq protocol and the alkaline hydrolysis protection mechanism.
  • Su, D., et al. (2014).[3] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols.

    • Relevance: Establishes the standard for LC-MS quantification and highlights digestion challenges.
  • Jain, M., et al. (2018). Nanopore sequencing and the emerging outlook on the epitranscriptome. Current Opinion in Structural Biology.

    • Relevance: Discusses the capability of direct RNA sequencing to detect modific
  • Ayadi, L., et al. (2019). RiboMeth-Seq: Profiling of 2′-O-Me in RNA.[1][4][2][5][6] Methods in Molecular Biology.

    • Relevance: Detailed troubleshooting for false positives in RiboMeth-Seq.
    • [1]

Sources

Technical Support Center: Refining Purification Methods for Synthetic 5,2'-O-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 5,2'-O-Dimethyluridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this modified nucleoside. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction

5,2'-O-Dimethyluridine, a modified pyrimidine nucleoside, is a valuable building block in the synthesis of therapeutic oligonucleotides and RNA probes. Its purification, however, can be challenging due to the presence of structurally similar impurities, most notably the isomeric 3'-O-methylated product. This guide offers practical, field-proven insights to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5,2'-O-Dimethyluridine in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My crude product shows two spots of similar polarity on the TLC plate after synthesis. What are they and how can I separate them?

Probable Cause: The two spots likely represent your desired 2'-O-methylated product and the isomeric 3'-O-methyluridine impurity. The direct methylation of the ribose hydroxyl groups often results in a mixture of these two isomers due to the similar reactivity of the 2' and 3' hydroxyl groups[1].

Solution:

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating these isomers. Due to their similar polarities, a carefully optimized gradient elution is crucial.

    • Insight: The slightly different spatial arrangement of the methyl group in the 2' and 3' positions leads to subtle differences in their interaction with the silica gel surface, allowing for separation.

  • Recommended Starting Conditions:

    • Stationary Phase: Silica gel (230-400 mesh). To minimize streaking and improve separation of these polar compounds, it is advisable to pre-treat the silica gel with a small amount of triethylamine in the slurry solvent.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc) is a good starting point. For instance, a gradient of 0-10% methanol in DCM can effectively separate the isomers. The more polar 3'-O-methyl isomer will typically elute later. A patent for a related compound suggests a gradient of 10-25% methanol in ethyl acetate for purification[2].

Question 2: I'm observing low recovery of my product after column chromatography. What could be the reason?

Probable Cause:

  • Product Adsorption: Modified nucleosides can sometimes irreversibly adsorb to the silica gel, especially if the silica is slightly acidic.

  • Inappropriate Solvent Polarity: If the elution solvent is not polar enough, your product may not move off the column. Conversely, if it is too polar, it may co-elute with other impurities.

  • Product Degradation: Although 2'-O-methylation enhances stability, prolonged exposure to certain conditions on the column can lead to some degradation[3][4].

Solution:

  • Silica Gel Treatment: As mentioned, pre-treating the silica gel with triethylamine (1% in the eluent) can neutralize acidic sites and reduce irreversible adsorption[2].

  • Solvent Optimization: Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase that provides good separation and moves your product with an Rf value of approximately 0.2-0.4.

  • Column Loading: Do not overload the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.

Question 3: My purified product still shows minor impurities in the NMR spectrum. What are the likely contaminants?

Probable Cause:

  • Residual Solvents: Traces of solvents from the purification (e.g., DCM, EtOAc, methanol, hexane) are common impurities.

  • Protecting Group Remnants: If protecting groups were used during the synthesis, their incomplete removal can lead to impurities.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of 5-methyluridine.

Solution:

  • Drying: Ensure your final product is thoroughly dried under high vacuum to remove residual solvents.

  • Reaction Monitoring: Use TLC or HPLC to monitor the deprotection step to ensure complete removal of protecting groups.

  • Re-purification: If significant impurities remain, a second purification step, such as recrystallization or a second column with a shallower gradient, may be necessary.

Question 4: I am attempting to purify by recrystallization, but the compound is either too soluble or not soluble enough in common solvents.

Probable Cause: Finding a single suitable solvent for recrystallization can be challenging for modified nucleosides.

Solution:

  • Two-Solvent System: A two-solvent recrystallization is often more effective. In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly[4].

  • Suggested Solvent Systems to Screen:

    • Methanol/diethyl ether

    • Ethanol/hexane

    • Water/ethanol[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 5,2'-O-Dimethyluridine?

Q2: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for nucleoside analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. The presence of a singlet around 3.4-3.6 ppm in the ¹H NMR spectrum is indicative of the 2'-O-methyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: Are there any specific handling and storage recommendations for 5,2'-O-Dimethyluridine?

Like most nucleoside analogs, it should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is recommended.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from established methods for purifying related modified nucleosides and is a robust starting point for 5,2'-O-Dimethyluridine.

Materials:

  • Crude 5,2'-O-Dimethyluridine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., DCM or hexane). Add 1% TEA to the slurry to neutralize the silica gel.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM (with a small amount of MeOH if necessary for solubility). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity by adding methanol. A suggested gradient is as follows:

      • 100% DCM (2 column volumes)

      • 1% MeOH in DCM (5 column volumes)

      • 2% MeOH in DCM (5 column volumes)

      • Continue increasing the MeOH concentration in 1% increments until the product elutes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC (e.g., using 5% MeOH in DCM as the mobile phase). The two isomers should appear as distinct spots.

  • Product Isolation: Combine the fractions containing the pure 2'-O-methylated product and evaporate the solvent under reduced pressure.

Workflow for Column Chromatography Purification

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude 5,2'-O-Dimethyluridine Load Load Sample Crude->Load Slurry Prepare Silica-TEA Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Gradient Elution (DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 5,2'-O-Dimethyluridine by silica gel column chromatography.

Data Presentation

Table 1: Troubleshooting Common Column Chromatography Issues

Issue Probable Cause(s) Recommended Solution(s)
Poor separation of isomers- Inappropriate solvent gradient- Column overloading- Use a shallower gradient- Reduce the amount of crude product loaded
Streaking of spots on TLC- Acidic silica gel- Compound instability- Add 1% triethylamine to the mobile phase- Work quickly and avoid prolonged exposure to silica
Low product recovery- Irreversible adsorption to silica- Elution with insufficiently polar solvent- Pre-treat silica with triethylamine- Increase the polarity of the mobile phase
Product elutes with the solvent front- Mobile phase is too polar- Start with a less polar solvent system

Visualization of Key Concepts

Isomeric Impurity in Synthesis

The synthesis of 5,2'-O-Dimethyluridine often involves the methylation of 5-methyluridine. This reaction can lead to the formation of the desired 2'-O-methylated product as well as the undesired 3'-O-methylated isomer.

IsomerFormation cluster_reactants Reactants cluster_products Products Start 5-Methyluridine Product 5,2'-O-Dimethyluridine (Desired Product) Start->Product Methylation Impurity 5,3'-O-Dimethyluridine (Isomeric Impurity) Start->Impurity Methylation Methyl Methylating Agent

Caption: Formation of isomeric impurities during the synthesis of 5,2'-O-Dimethyluridine.

References

  • Current Protocols in Nucleic Acid Chemistry. (2000). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. John Wiley & Sons, Inc. [Link]

  • Robins, M. J., & Uznanski, B. (1981). A convenient synthesis of 2'-O-methyluridine and 3'-O-methyluridine. Canadian Journal of Chemistry, 59(17), 2601-2607.
  • U.S. Patent No. 5,962,675. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Werz, E., Viere, R., Gassmann, G., Korneev, S., & Engels, J. W. (2005). Synthesis of Thymidine, Uridine, and 5-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. Helvetica Chimica Acta, 88(5), 984-1005.
  • Kellner, S., Ochel, A., & Helm, M. (2019). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 24(22), 4158.
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2020). Molecules, 25(21), 5158.
  • Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethylcytidine into RNA.
  • Wikipedia. (2023). 2'-O-methylation. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. (2018). International Journal of Molecular Sciences, 19(11), 3521.
  • Purity and stability of modified nucleosides in the context of accurate quantific
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • Khvostova, E. B., Ryabova, A. V., & Gorn, V. V. (2019). Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA. Analytical Chemistry, 91(23), 15156-15163.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. (2017).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Modifications at the C(5) position of pyrimidine nucleosides. (2018). MOST Wiedzy.
  • Configuration and conformation of a novel uridine analogue:1H and13C NMR spectra of (5'S)-1-[2'-(2-hydroxyethyl)tetrahydropyran-5'-yl]-1H-pyrimidine-2,4-dione. (2005). Magnetic Resonance in Chemistry, 43(10), 849-853.
  • Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). (2018). ACS Chemical Biology, 13(7), 1833-1840.
  • recrystallization, filtration and melting point. (n.d.). [Link]

  • The impact of various chromatographic conditions on the separation of modified and unmodified oligonucleotides. (2019). Diva-portal.org.
  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. (2014).
  • Separation of the methylated nucleoside consituents of ribonucleic acid by two-dimensional thin-layer chromatography. (1970).
  • The Critical Role of the 2'-OH group in Phase Separation and Percolation Transitions of RNA. (2023). bioRxiv.
  • Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. (2024). Magnetic Resonance in Chemistry.
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2017). Journal of Pharmaceutical Sciences, 106(7), 1735-1743.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.

Sources

Technical Support Center: Overcoming Matrix Effects in 5,2'-O-Dimethyluridine (m5Um) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" in Nucleoside Quantitation

Welcome to the technical support hub. You are likely here because your LC-MS/MS analysis of 5,2'-O-dimethyluridine (m5Um) is showing poor reproducibility, signal drift, or sensitivity loss in biological matrices (plasma, urine, or cell lysates).

The Core Problem: 5,2'-O-dimethyluridine is a highly polar, low-molecular-weight nucleoside (


, MW 272.26). In standard Reverse Phase Liquid Chromatography (RPLC), it often elutes near the void volume (

). This is the "danger zone" where unretained matrix components—specifically glycerophosphocholines (GPC) and salts—co-elute, causing massive electrospray ionization (ESI) suppression.

This guide provides a validated troubleshooting workflow to eliminate these matrix effects, ensuring your pharmacokinetic (PK) or biomarker data meets FDA/EMA bioanalytical standards.

Troubleshooting Guide (Q&A)

Q1: I see good linearity in solvent standards, but my spiked plasma samples have <50% recovery. Why?

A: You are experiencing Ion Suppression .[1][2] In the ESI source, co-eluting matrix components (like phospholipids) compete for charge. Because m5Um is polar, it elutes early in RPLC, exactly where these suppressors dump out.

  • Diagnosis: Perform a Post-Column Infusion experiment. Infuse a constant stream of m5Um standard while injecting a blank matrix extract. You will likely see a sharp "dip" in the baseline at the retention time of your analyte.

  • Solution: You must separate the analyte from the suppression zone. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use a specialized "aqueous-compatible" C18 column (e.g., T3 bonding) to increase retention.

Q2: Should I use Protein Precipitation (PPT) or Solid Phase Extraction (SPE)?

A: For m5Um, PPT is often insufficient . PPT (using Methanol or Acetonitrile) removes proteins but leaves behind 90% of phospholipids. These lipids accumulate on your column, causing "ghost peaks" and suppression in subsequent runs.

  • Recommendation: Use SPE (Solid Phase Extraction) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE).

  • Why: These plates specifically trap the hydrophobic tails of phospholipids while allowing the polar m5Um to pass through.

Q3: My Internal Standard (IS) isn't correcting the drift.

A: You are likely using a structural analog (e.g., 5-methyluridine) instead of a Stable Isotope Labeled (SIL) standard.

  • The Science: Matrix effects are transient and sharp. If your IS elutes even 0.2 minutes away from m5Um, it experiences a different matrix environment.

  • The Fix: You must use a co-eluting SIL IS, such as

    
    -5,2'-O-dimethyluridine . If unavailable, use a deuterated version of the closest analog (e.g., m5U-d3 ) and ensure your chromatography is robust enough to minimize separation between analyte and IS.
    
Q4: HILIC vs. RPLC – Which is better for m5Um?

A: HILIC is superior for 5,2'-O-dimethyluridine.

  • RPLC: Requires high aqueous content (95%+) to retain m5Um, which causes dewetting of C18 pores and poor desolvation in the MS source.

  • HILIC: Uses high organic content (e.g., 90% ACN). This retains the polar m5Um well away from the void volume and the high organic solvent enhances ESI desolvation efficiency, boosting sensitivity by 5-10x.

Validated Experimental Protocols

Protocol A: Phospholipid Removal Extraction (Recommended)

Standard Protein Precipitation is not recommended for trace quantification of m5Um.

  • Sample: 100 µL Plasma/Serum.

  • Loading: Add 100 µL sample to a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).

  • Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mixing: Aspirate/dispense 3x or vortex plate for 1 min.

  • Elution: Apply vacuum (5-10 inHg) for 2 minutes. Collect flow-through.

  • Reconstitution: Evaporate eluate under

    
     at 40°C. Reconstitute in 100 µL 90:10 Acetonitrile:Water (10mM Ammonium Formate) .
    
    • Note: Matching the reconstitution solvent to the HILIC mobile phase is critical to prevent peak distortion.

Protocol B: HILIC-MS/MS Instrument Parameters

Chromatography:

  • Column: Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 5.0 min: 80% B (Elution of m5Um)

    • 6.0 min: 50% B (Wash)

    • 8.0 min: 95% B (Re-equilibration)

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C (High temp required for nucleosides).

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
5,2'-O-dimethyluridine 273.1 127.1 2518
IS (m5U-d3) 261.1 129.1 2518

Note: The transition 273.1 -> 127.1 corresponds to the loss of the methylated ribose sugar, leaving the protonated 5-methyluracil (thymine) base.

Visualizing the Solution

The following diagram illustrates the decision matrix for overcoming matrix effects, highlighting the critical shift from RPLC to HILIC.

MatrixEffectStrategy cluster_0 Mechanism of Failure Start Start: Low Recovery / Signal Drift CheckRT Check Retention Time (RT) Start->CheckRT VoidVol Elutes near Void (t0)? CheckRT->VoidVol RPLC Current Method: RPLC (C18) VoidVol->RPLC Yes (Co-elution w/ Lipids) Extract Extraction Strategy VoidVol->Extract Optimization HILIC Switch to HILIC (Amide/Silica) RPLC->HILIC Required Action Success Stable Quantitation (Recovery 85-115%) HILIC->Success PPT Protein Precip (PPT) Leaves Phospholipids Extract->PPT Avoid SPE SPE / PLR Plates Removes Phospholipids Extract->SPE Recommended SPE->Success

Caption: Workflow for diagnosing and resolving matrix effects in polar nucleoside analysis. Red nodes indicate failure points; Green nodes indicate validated solutions.

References

  • Matrix Effects in LC-MS/MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • HILIC for Nucleosides: Greco, G., et al. (2013). Hydrophilic interaction liquid chromatography (HILIC) in metabolomics.

  • Modified Nucleoside Analysis: Su, D., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples.[4] Molecules.

  • Phospholipid Removal Strategies: Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

Disclaimer: This guide is for research use only. Always validate methods according to your local regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Sources

Validation & Comparative

A Comparative Analysis of 5,2'-O-Dimethyluridine Levels: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced landscape of post-transcriptional RNA modifications is paramount. Among the over 170 identified modifications, 5,2'-O-Dimethyluridine (m5Um) presents a unique case of dual modification on a single uridine nucleoside. This guide provides a comprehensive comparative analysis of m5Um across different species, delving into its biosynthesis, biological significance, and the methodologies for its detection and quantification. While absolute quantitative data for m5Um remains a developing area of research, this guide synthesizes the current understanding of its distribution and enzymatic machinery, offering a valuable resource for those investigating the epitranscriptome.

Introduction to 5,2'-O-Dimethyluridine: A Doubly Modified Nucleoside

5,2'-O-Dimethyluridine is a modified ribonucleoside characterized by two methyl group additions to a uridine base: one at the C5 position of the pyrimidine ring (forming 5-methyluridine, m5U) and a second at the 2'-hydroxyl group of the ribose sugar.[1] This modification is found in transfer RNA (tRNA) and ribosomal RNA (rRNA) across all three domains of life: Eukarya, Bacteria, and Archaea, underscoring its fundamental biological importance.[2] The presence of these modifications, particularly in the functionally critical regions of RNA molecules like the anticodon loop of tRNA, suggests a significant role in fine-tuning the structure and function of these molecules, thereby impacting protein synthesis and other cellular processes.

The Enzymatic Machinery Behind 5,2'-O-Dimethyluridine Synthesis

The biosynthesis of 5,2'-O-Dimethyluridine is a two-step process involving two distinct classes of enzymes: a 5-methyluridine methyltransferase and a 2'-O-methyltransferase.

The First Step: 5-Methylation of Uridine

The initial methylation at the C5 position of uridine is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases. In mammals, this modification is carried out by TRMT2A and its mitochondrial counterpart, TRMT2B. The equivalent enzyme in Saccharomyces cerevisiae is Trm2p, and in Escherichia coli, it is TrmA.[3] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor to create 5-methyluridine (m5U), a modification frequently found at position 54 in the T-loop of tRNAs.[4]

The Second Step: 2'-O-Methylation of 5-Methyluridine

The subsequent methylation of the 2'-hydroxyl group of the ribose is performed by a 2'-O-methyltransferase. In eukaryotes, the primary enzyme responsible for 2'-O-methylation of a wide range of RNA substrates, including rRNA and small nuclear RNAs (snRNAs), is Fibrillarin (FBL) .[5][6] Fibrillarin is a core protein component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, which guides the enzyme to specific nucleotides for methylation.[7][8] While direct evidence of Fibrillarin acting on 5-methyluridine to produce 5,2'-O-Dimethyluridine is an area of ongoing investigation, its established role in 2'-O-methylation of numerous RNA sites makes it the prime candidate for this reaction in eukaryotes.

In bacteria such as E. coli, 2'-O-methylation of tRNA is carried out by standalone enzymes. For instance, TrmJ and TrmL are responsible for the 2'-O-methylation of specific cytidine and uridine residues in the anticodon loop.[9] The specific bacterial enzyme that acts on 5-methyluridine to complete the formation of m5Um is yet to be definitively identified.

Below is a diagram illustrating the proposed biosynthetic pathway of 5,2'-O-Dimethyluridine.

Uridine Uridine m5U 5-Methyluridine (m5U) Uridine->m5U 5-methylation m5Um 5,2'-O-Dimethyluridine (m5Um) m5U->m5Um 2'-O-methylation SAM1 SAM Enzyme1 TRMT2A/B (Mammals) Trm2p (Yeast) TrmA (E. coli) SAM1->Enzyme1 SAH1 SAH SAM2 SAM Enzyme2 Fibrillarin (Eukaryotes) Bacterial 2'-O-methyltransferase SAM2->Enzyme2 SAH2 SAH Enzyme1->SAH1 Enzyme2->SAH2

Biosynthetic pathway of 5,2'-O-Dimethyluridine.

Comparative Presence and Location of 5,2'-O-Dimethyluridine

Species/DomainPresence of m5UmPredominant RNA LocationKey Enzymes (Proposed/Identified)
Mammals (Human) PresenttRNA, rRNA5-methylation: TRMT2A, TRMT2B 2'-O-methylation: Fibrillarin (FBL)
Yeast (S. cerevisiae) PresenttRNA, rRNA5-methylation: Trm2p 2'-O-methylation: Nop1p (Fibrillarin homolog)
Bacteria (E. coli) PresenttRNA5-methylation: TrmA 2'-O-methylation: TrmL (at wobble position)

This table highlights that while m5Um is a conserved modification, the specific enzymatic machinery and its primary RNA targets can vary between domains of life.

Biological Significance: The Functional Impact of a Dual Modification

The functional consequences of 5,2'-O-Dimethyluridine are attributed to the combined effects of its two methyl groups.

  • Structural Stability: The 5-methyl group of m5U contributes to the structural stability of tRNA, particularly the T-loop.[4] The 2'-O-methylation of the ribose sugar is also known to confer a C3'-endo conformation, which can rigidify the RNA backbone and protect against nuclease degradation.[10]

  • Codon Recognition and Translation Fidelity: When present at the wobble position (position 34) of the tRNA anticodon loop, 2'-O-methylation can enhance codon recognition accuracy and modulate the translocation of tRNA through the ribosome.[11] This modification helps in preventing frameshifting errors during protein synthesis.

  • Immune Evasion: In eukaryotes, 2'-O-methylation of the 5'-cap of mRNA is a critical determinant for the innate immune system to distinguish "self" from "non-self" RNA, thereby preventing an antiviral response to endogenous transcripts.[12] While m5Um is not typically found in the mRNA cap, this highlights the broader role of 2'-O-methylation in cellular defense mechanisms.

Experimental Protocol: Quantification of 5,2'-O-Dimethyluridine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides. Below is a generalized protocol for the analysis of m5Um in total RNA samples.

Experimental Workflow

start Start: Total RNA Sample step1 RNA Digestion (Nuclease P1, S1 Nuclease, Alkaline Phosphatase) start->step1 step2 Solid Phase Extraction (SPE) (Optional, for sample cleanup) step1->step2 step3 LC Separation (Reversed-phase or HILIC) step2->step3 step4 MS/MS Detection (Triple Quadrupole Mass Spectrometer) step3->step4 step5 Data Analysis (Quantification against standard curve) step4->step5 end End: m5Um Quantification step5->end

Workflow for LC-MS/MS quantification of m5Um.

Step-by-Step Methodology
  • RNA Isolation: Isolate total RNA from the desired cell or tissue source using a standard protocol (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

  • RNA Digestion to Nucleosides:

    • To 1-5 µg of total RNA, add a mixture of nucleases for complete digestion into individual nucleosides. A common enzyme cocktail includes:

      • Nuclease P1 (to digest RNA to 5'-mononucleotides)

      • S1 Nuclease (to digest any remaining single-stranded DNA)

      • Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)

    • Incubate the reaction at 37°C for 2-4 hours.

  • Sample Cleanup (Optional but Recommended):

    • For complex biological matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances.

    • Alternatively, protein precipitation with cold acetonitrile can be performed. Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleosides.

  • Liquid Chromatography (LC) Separation:

    • Inject the digested nucleoside mixture onto a suitable LC column. Reversed-phase C18 columns are commonly used for nucleoside separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC is directed to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for 5,2'-O-Dimethyluridine in Multiple Reaction Monitoring (MRM) mode. The precursor ion for m5Um is [M+H]+ at m/z 273.1, and a characteristic product ion is the base fragment at m/z 127.[1]

    • Include transitions for canonical nucleosides (A, C, G, U) and an internal standard for normalization.

  • Quantification:

    • Generate a standard curve using a serial dilution of a pure 5,2'-O-Dimethyluridine standard of known concentration.

    • Quantify the amount of m5Um in the biological sample by interpolating its peak area from the standard curve.

Conclusion and Future Perspectives

5,2'-O-Dimethyluridine is a conserved, doubly modified nucleoside with important implications for RNA structure and function. While the enzymatic pathways for its synthesis are becoming clearer, a significant knowledge gap exists regarding its precise quantitative levels across different species and under various physiological conditions. The advancement of sensitive LC-MS/MS techniques provides a robust platform to address this gap. Future research focused on the absolute quantification of m5Um will be instrumental in elucidating its dynamic regulation and its specific roles in health and disease, potentially uncovering new diagnostic biomarkers and therapeutic targets.

References

  • RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. PMC. [Link]

  • Mass Spectrometry-Based Quantification of Pseudouridine in RNA. PMC. [Link]

  • Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. Ludwig-Maximilians-Universität München. [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]

  • Fibrillarin Is Essential for Early Development and Required for Accumulation of an Intron-Encoded Small Nucleolar RNA in the Mouse. PMC. [Link]

  • Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic Acids Research. [Link]

  • Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP. Genes & Development. [Link]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. PMC. [Link]

  • Structural and functional characterization of CspR, a 2′-O-methyltransferase acting on wobble position within tRNA. Nucleic Acids Research. [Link]

  • Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. PMC. [Link]

  • Quantifying the mRNA epitranscriptome reveals epitranscriptome signatures and roles in cancer. Cellular and Molecular Life Sciences. [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

  • Distribution and frequencies of post-transcriptional modifications in tRNAs. PMC. [Link]

  • Fibrillarin interacting proteins involved at different stages of ribosome biogenesis and translation process. ResearchGate. [Link]

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI. [Link]

  • Fibrillarin binds directly and specifically to U16 box C/D snoRNA. PMC. [Link]

  • Absolute quantification of modified nucleosides in total tRNA. ResearchGate. [Link]

  • Wobble uridine modifications–a reason to live, a reason to die?!. PMC. [Link]

  • Specificity shifts in the rRNA and tRNA nucleotide targets of archaeal and bacterial m5U methyltransferases. PMC. [Link]

  • 5,2'-O-dimethyluridine (m5Um). MODOMICS. [Link]

  • Advances in the structure and function of the nucleolar protein fibrillarin. Frontiers. [Link]

  • tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila. PMC. [Link]

  • Quantitative detection of pseudouridine in RNA by mass spectrometry. PMC. [Link]

  • 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]

  • Fibrillarin Ribonuclease Activity is Dependent on the GAR Domain and Modulated by Phospholipids. MDPI. [Link]

  • 2′-O-methylation of the second transcribed nucleotide within mRNA 5′ cap impacts protein production level in a cell specific manner. bioRxiv. [Link]

  • Widespread occurrence of 5-methylcytosine in human coding and non-coding RNA. PMC. [Link]

  • Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. PMC. [Link]

  • Wobble Pairing: When Codons and Anticodons Break the Rules!. YouTube. [Link]

Sources

comparing the effects of 5,2'-O-Dimethyluridine on codon recognition

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 5,2'-O-Dimethyluridine (m5Um) in Codon Recognition and Duplex Stability

Executive Summary

In the landscape of RNA therapeutics and structural biology, the modification of nucleosides is the primary lever for tuning affinity, stability, and specificity. 5,2'-O-Dimethyluridine (m5Um) represents a "dual-lock" modification, combining the base methylation of Ribothymidine (m5U) with the sugar methylation of 2'-O-Methyluridine (Um).

While naturally occurring primarily at position 54 (T-loop) of tRNA to maintain tertiary structure, its application in synthetic oligonucleotides (ASOs, siRNAs) offers a synergistic advantage. This guide objectively compares m5Um against its singly modified counterparts (m5U and Um) and unmodified Uridine (U), demonstrating that m5Um provides superior thermodynamic stability and codon recognition fidelity through a rigid C3'-endo sugar puckering mechanism.

Structural & Mechanistic Basis

To understand the performance of m5Um, one must deconstruct its two functional modifications and their collective impact on the RNA A-form helix.

The "Dual-Lock" Mechanism
  • 2'-O-Methylation (Sugar Effect): The bulky methyl group at the 2' position creates a steric clash with the 3'-phosphate and the nucleobase, forcing the ribose ring into the C3'-endo (North) conformation. This pre-organizes the nucleotide into the A-form geometry required for RNA:RNA hybridization, reducing the entropic penalty of binding.[1]

  • 5-Methylation (Base Effect): The methyl group at the C5 position of the uracil ring enhances base stacking interactions through increased hydrophobicity and polarizability. It also restricts the rotation of the glycosidic bond, favoring the anti conformation.

Comparison of Alternatives:

FeatureUridine (U) Ribothymidine (m5U) 2'-O-Methyluridine (Um) 5,2'-O-Dimethyluridine (m5Um)
Modification Site NoneBase (C5-Methyl)Sugar (2'-O-Methyl)Both
Primary Effect BaselineEnhanced StackingRigid Sugar PuckerSynergistic Stability
Sugar Pucker Flexible (C3'-endo

C2'-endo)
Slight C3'-endo biasStrong C3'-endo biasLocked C3'-endo

/ mod
Reference (0°C)+0.5°C to +0.7°C+1.0°C to +1.3°C+1.5°C to +2.0°C
Nuclease Resistance LowLowHighVery High

Visualization: Conformational Dynamics

The following diagram illustrates the mechanistic hierarchy of these modifications, showing how m5Um achieves maximal rigidity.

m5Um_Mechanism U Unmodified Uridine (U) Flexible Sugar m5U Ribothymidine (m5U) Base Stacking Enhanced U->m5U + Methyl at C5 Um 2'-O-Methyluridine (Um) C3'-endo Sugar Lock U->Um + Methyl at 2'-OH m5Um 5,2'-O-Dimethyluridine (m5Um) Dual-Lock Stabilization m5U->m5Um + Methyl at 2'-OH Effect_Stack Hydrophobic Base Stacking m5U->Effect_Stack Um->m5Um + Methyl at C5 Effect_Pucker Rigid C3'-endo Conformation Um->Effect_Pucker m5Um->Effect_Stack m5Um->Effect_Pucker Result Maximal Duplex Stability (High Tm, High Specificity) Effect_Stack->Result Effect_Pucker->Result

Caption: Mechanistic pathway showing the additive stability effects of base and sugar methylation in m5Um.

Functional Impact on Codon Recognition

In the context of codon recognition (hybridization to a complementary mRNA target), the rigidity of m5Um dictates its function.

Thermodynamic Stability ( )

Experimental data indicates that m5Um is a "hyper-stabilizer." While Um increases the melting temperature (


) of an RNA duplex by approximately 1.3°C per modification, m5Um can increase it by up to 2.0°C per modification  due to the combined stacking and pre-organization effects [1][3].
Fidelity and Wobble
  • Watson-Crick Pairing: The rigid C3'-endo conformation strongly favors canonical Watson-Crick pairing (A-U). This reduces the entropic cost of binding to a perfectly matched Adenine target.

  • Wobble Pairing: Unlike natural wobble modifications (e.g., mcm5U) which are designed to facilitate wobble (U:G pairing), the rigidity of m5Um likely restricts wobble capacity. In a therapeutic context, this is advantageous for off-target reduction , as it penalizes mismatches more severely than unmodified uridine.

Experimental Protocols

To validate the effects of m5Um in your specific sequence context, follow these self-validating protocols.

Protocol A: Chemical Synthesis via Phosphoramidite Chemistry

Objective: Incorporate m5Um into an oligonucleotide sequence.

  • Reagents: Use 5'-DMT-5-methyl-2'-O-methyluridine-3'-CE-phosphoramidite . Ensure anhydrous conditions (<30 ppm water).

  • Coupling:

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

    • Coupling Time: Extend coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the 2'-O-methyl group [5].

  • Deprotection:

    • Standard ammonolysis (NH₄OH/Methylamine) at 65°C is compatible.

    • Note: m5Um is stable under standard deprotection conditions; no special "ultra-mild" reagents are strictly necessary, but they preserve other sensitive labels if present.

  • Purification: HPLC or PAGE is required. The hydrophobic 5-methyl group may slightly increase retention time on Reverse-Phase HPLC compared to Um-modified oligos.

Protocol B: Thermal Denaturation ( ) Analysis

Objective: Quantify the stabilizing effect of m5Um vs. controls.

  • Buffer Preparation: Prepare a standard annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Crucial: Degas buffers to prevent bubble formation during heating.

  • Sample Prep: Mix equimolar amounts (1.0 µM) of the m5Um-modified strand and its complement. Include controls: Unmodified (U) and Singly Modified (Um).

  • Annealing: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Monitor absorbance at 260 nm .

    • Ramp rate: 0.5°C/min (slower is more accurate).

    • Range: 20°C to 90°C.

  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ).
    • Success Criteria: Single, sharp transition peak. Broader peaks indicate non-two-state transitions or aggregation.

Workflow Visualization

Experimental_Workflow Start Design Sequence (Insert m5Um) Synth Solid Phase Synthesis (Extended Coupling) Start->Synth Purify Purification (RP-HPLC) Synth->Purify Anneal Duplex Annealing (100mM NaCl) Purify->Anneal Measure UV Melting (260nm) 0.5°C/min ramp Anneal->Measure Analyze Calculate Tm & Thermodynamics Measure->Analyze

Caption: Step-by-step workflow for synthesizing and validating m5Um-modified oligonucleotides.

References

  • Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Source: Nucleic Acids Research (PMC) URL:[Link]

  • Naturally occurring modified ribonucleosides. Source: Wiley Interdisciplinary Reviews: RNA (PMC) URL:[Link]

  • Distribution and frequencies of post-transcriptional modifications in tRNAs. Source: Nucleic Acids Research URL:[Link]

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Source: MDPI (Biomolecules) URL:[Link][2]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5,2'-O-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 5,2'-O-Dimethyluridine down the drain. While 5,2'-O-Dimethyluridine is a modified nucleoside often lacking the acute toxicity of heavy metals or potent cytotoxins, it must be managed as Non-Halogenated Organic Waste in a drug development or research setting. This protocol mandates high-temperature incineration via a licensed waste contractor to prevent environmental accumulation of bioactive nucleoside analogs.

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol (Causality)

To ensure safety, we must understand the molecule. 5,2'-O-Dimethyluridine is a methylated derivative of uridine.

  • Chemical Nature: It is a nucleoside analog. Unlike standard biological waste, modified nucleosides resist typical enzymatic degradation in wastewater treatment plants.

  • Environmental Logic: Releasing stable nucleoside analogs into the water table introduces the risk of bioaccumulation or interference with microbial signaling pathways.

  • Regulatory Stance: Under EPA and RCRA guidelines, while not always P-listed (acutely toxic), it falls under the "Prudent Practices" umbrella. We treat it as a "Novel Chemical Entity" (NCE) until full toxicological profiling proves otherwise.

Physicochemical Data for Waste Segregation

PropertyValue/CharacteristicDisposal Implication
Molecular Formula C₁₁H₁₆N₂O₆Contains Nitrogen; Non-Halogenated .[1][2]
Solubility Soluble in Water, DMSO, MethanolCan be found in both aqueous and organic waste streams.
Stability Stable under standard conditionsWill not degrade spontaneously ; requires incineration.
Combustibility Combustible at high tempsSuitable for standard chemical incineration.
Operational Disposal Protocol
A. Solid Waste (Contaminated Consumables)
  • Scope: Weigh boats, pipette tips, gloves, and paper towels with trace contamination.

  • Protocol:

    • Segregate: Do not mix with "Regular Trash" or "Biohazard/Sharps" (unless infectious agents are also present).

    • Containerize: Place in a chemically resistant polyethylene bag (minimum 2 mil thickness).

    • Label: Apply a yellow hazardous waste label. Text must read: "Solid Debris Contaminated with 5,2'-O-Dimethyluridine."

    • Disposal: Seal and transfer to the designated Solid Chemical Waste drum for incineration.

B. Liquid Waste (Stock Solutions & HPLC Effluent)
  • Scope: Expired stock solutions (DMSO/Water), reaction mother liquors, or HPLC waste containing the compound.

  • Protocol:

    • Characterize Solvent: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water, DMSO). 5,2'-O-Dimethyluridine itself is non-halogenated.

    • Select Stream:

      • If in Water/Buffer/DMSO/Methanol: Pour into Non-Halogenated Organic Waste carboy.

      • If in Chloroform/DCM: Pour into Halogenated Organic Waste carboy.

    • Labeling (Critical): List "5,2'-O-Dimethyluridine" explicitly as a constituent on the waste tag, even if it is <1% of the volume.

    • Cap & Store: Keep cap closed tight (EPA requirement) and store in secondary containment.

C. Empty Containers
  • Protocol: Follow the "Triple Rinse" rule (EPA 40 CFR 261.7).

    • Rinse the vial 3 times with a solvent capable of dissolving the residue (e.g., water or methanol).

    • Pour rinsate into the appropriate Liquid Waste container (see Section B).

    • Deface the label on the empty vial.

    • Discard the clean, empty vial in Glass Disposal (or regular trash if plastic).

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating 5,2'-O-Dimethyluridine waste.

DisposalWorkflow Start Start: 5,2'-O-Dimethyluridine Waste StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solution Solid Solid Waste (Gloves, Tubes, Wipes) StateCheck->Solid Contaminated Items Empty Empty Container StateCheck->Empty Vial/Bottle SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Water, DMSO, MeOH) SolventCheck->NonHalo StreamHalo Stream A: Halogenated Waste Halo->StreamHalo StreamNonHalo Stream B: Non-Halogenated Waste NonHalo->StreamNonHalo Debris Solid Chemical Waste Bin Solid->Debris Rinse Triple Rinse Protocol Empty->Rinse Rinsate Collect Rinsate Rinse->Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash Rinsate->SolventCheck To Liquid Stream

Figure 1: Decision tree for segregating 5,2'-O-Dimethyluridine waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Management)

In the event of a spill, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Alert nearby personnel.

  • I solate the area: Mark the zone.[3]

  • M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).

Cleanup Steps:

  • Powder Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as "Debris contaminated with 5,2'-O-Dimethyluridine."

References
  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][4] United States Department of Labor.[2] [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Hazardous Waste Generators: Categories and Regulations.[8] [Link]

  • PubChem. (2023). Compound Summary: 2'-O-Methyluridine (Analog Reference). National Library of Medicine. [Link][9]

Sources

Personal protective equipment for handling 5,2'-O-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 5,2'-O-Dimethyluridine (m5Um)

Executive Summary & Scientific Context

5,2'-O-Dimethyluridine (also known as 2'-O-Methyl-5-methyluridine , m5Um , or 2'-O-Methylribothymidine ) is a modified nucleoside naturally occurring in the T


C loop of tRNA.[1] In drug development, it serves as a critical building block for stabilizing RNA therapeutics against nuclease degradation and reducing immunogenicity.

While often categorized as a standard biochemical reagent, its identity as a nucleoside analogue mandates a precautionary safety approach . Modified nucleosides can mimic endogenous substrates, potentially interfering with polymerase activity or cellular metabolism if absorbed. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-proven operational framework for safe handling, ensuring both user safety and experimental integrity.

Hazard Profiling & Risk Assessment

The primary risks associated with m5Um are irritation (mucosal/cutaneous) and bioactivity . As a solid, the dust phase is the most critical vector for exposure.

Table 1: GHS Hazard Classification & Physiological Implications
Hazard ClassGHS CodeSignal WordPhysiological Mechanism & Risk
Acute Toxicity (Oral) H302 WarningHarmful if swallowed. Nucleoside analogues can undergo metabolic activation (phosphorylation), potentially inhibiting DNA/RNA synthesis in rapidly dividing cells (e.g., GI tract).[1]
Skin Irritation H315 WarningCauses skin irritation. Direct contact desiccant effect and potential for transdermal absorption, especially if dissolved in DMSO.
Eye Irritation H319 WarningCauses serious eye irritation. Micro-abrasion from crystalline dust and chemical irritation of the conjunctiva.
STOT - SE H335 WarningMay cause respiratory irritation. Inhalation of dust is the highest risk route during weighing, leading to rapid systemic absorption via alveolar capillaries.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling bioactive nucleosides.[1] The following matrix dictates the required "Armor Level" based on the specific operation.

Table 2: Task-Based PPE Requirements
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionEngineering Controls
Vial Retrieval (Cold Storage) N/ANitrile (4 mil)Safety GlassesN/A
Weighing (Solid) N95 / P2 Respirator (if open bench)Double Nitrile (Outer: 4 mil, Inner: 4 mil)Safety Goggles (sealed)Chemical Fume Hood or Powder Weighing Enclosure
Solubilization (DMSO/Water) Surgical Mask (Splash guard)Nitrile (Double) or Butyl Rubber (if >100mL DMSO)Safety Glasses + Face ShieldFume Hood (Required for DMSO)
Spill Cleanup P100 / P3 Half-Face Respirator Thick Nitrile (8 mil) or Chem-Resistant GauntletsSafety GogglesArea Evacuation & Ventilation

Senior Scientist Insight: Why Double Gloves? When dissolving m5Um in DMSO (Dimethyl Sulfoxide) , the solvent acts as a penetrant carrier. If DMSO splashes on a single glove, it can carry the dissolved nucleoside through the nitrile and into your skin within seconds. The second pair provides a critical buffer time for removal.[1]

Operational Protocol: The "Zero-Dust" Workflow

This workflow is designed to minimize the generation of airborne particulates, the primary exposure vector.

Step 1: Environmental Equilibration
  • Protocol: Remove the manufacturer's vial (stored at -20°C) and place it in a desiccator or on the benchtop for 30 minutes before opening.

  • Mechanism: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid. This causes hydrolysis and clumping, ruining the reagent's purity and making weighing difficult.

Step 2: Static Elimination & Weighing
  • Setup: Use an anti-static gun or ionizer bar inside the weigh station.[1]

  • Action:

    • Place a tared weighing boat inside the balance.[1]

    • Gently tap the vial; do not shake vigorously (creates aerosol).[1]

    • Use a disposable spatula.[1] Never return excess powder to the stock vial (cross-contamination risk).[1]

    • Immediately recap the stock vial and seal with Parafilm.[1]

Step 3: Solubilization (The "Carrier" Risk)[1]
  • Solvents: Soluble in Water, DMSO (~10 mg/mL), and Methanol.

  • Procedure:

    • Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust.[1]

    • Vortex in short bursts.

    • Critical Check: Inspect for clarity. Undissolved micro-crystals can clog HPLC columns or yield inaccurate bioassay dosing.[1]

Step 4: Storage of Aliquots
  • Rule: Avoid freeze-thaw cycles.

  • Action: Aliquot the stock solution into single-use volumes (e.g., 50 µL).

  • Vessel: Use amber tubes or wrap in foil if using light-sensitive co-solvents, though m5Um itself is relatively stable.[1] Store at -20°C (1 month) or -80°C (6 months) .

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" decision points that prevent exposure.

SafeHandling Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Inspect Inspect Physical State (Clumping = Moisture) Equilibrate->Inspect Decision Is Powder Free-Flowing? Inspect->Decision Weighing Weighing Protocol (Fume Hood + Double Gloves) Decision->Weighing Yes Stop STOP: Desiccate/Re-evaluate Decision->Stop No (Wet/Clumped) Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Aliquot Aliquot & Flash Freeze Solubilization->Aliquot Stop->Equilibrate Dry 24h

Figure 1: The "Zero-Moisture" Handling Workflow. Note the critical decision point at inspection; handling damp powder increases the risk of spillage and degradation.

Emergency Response & Disposal

Accidental Exposure[1][2]
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. The concern is systemic absorption of a nucleoside mimic.[1]

  • Skin Contact (Solid): Wash with soap and water for 15 minutes.[1]

  • Skin Contact (DMSO Solution): Immediate Action Required. Wash with copious amounts of water.[1][2][3] Do not use ethanol (enhances absorption).[1] Remove contaminated clothing immediately.[1][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][3]

Spill Management
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to bind the powder, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads.[1] Clean surface with 10% bleach solution to degrade residual nucleosides, followed by an ethanol wipe.

Disposal
  • Waste Code: Dispose of as Hazardous Chemical Waste .[1] Do not pour down the drain.

  • Labeling: Clearly label waste containers as "Contains Nucleoside Analogues (m5Um) + [Solvent Name]."

References

  • PubChem. (2025).[1] 2'-O-Methyl-5-methyluridine Compound Summary (CID 72730416).[1][5][6] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3][7] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.